O-Phenyl-L-tyrosine HCl
Description
BenchChem offers high-quality O-Phenyl-L-tyrosine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Phenyl-L-tyrosine HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-(4-phenoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNCAXKXGJBTRG-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
O-Phenyl-L-tyrosine hydrochloride CAS 150351-64-7 properties
CAS: 150351-64-7 Synonyms: 4-Phenoxy-L-phenylalanine hydrochloride; H-Tyr(Ph)-OH·HCl
Executive Summary
O-Phenyl-L-tyrosine hydrochloride is a non-canonical amino acid (ncAA) characterized by a bulky, hydrophobic diphenyl ether side chain. Unlike standard L-tyrosine, the phenolic hydroxyl group is etherified with a phenyl ring, eliminating the hydrogen bond donor capability while significantly enhancing the residue's lipophilicity and
This guide serves as a technical manual for researchers utilizing CAS 150351-64-7 in Solid-Phase Peptide Synthesis (SPPS), medicinal chemistry (specifically protease inhibitor design), and protein engineering via genetic code expansion.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Structural Analysis
The compound retains the zwitterionic backbone of L-tyrosine but extends the side chain into a rigid, hydrophobic diphenyl ether. This modification is critical for probing hydrophobic pockets in receptor-ligand studies where a standard Tyrosine or Phenylalanine would be insufficient in size or electronic character.
Key Structural Features:
-
Diphenyl Ether Moiety: Provides rotational flexibility around the ether linkage, allowing the distal phenyl ring to adopt optimal orientations for aromatic stacking.
-
HCl Salt Form: Enhances solubility in aqueous buffers and polar organic solvents (MeOH, DMSO) compared to the free zwitterion, facilitating handling during stock solution preparation.
Technical Specifications
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 293.75 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Water (>10 mg/mL), DMSO, Methanol, Formic Acid |
| Melting Point | >200°C (dec.)[1][2] |
| Chiral Purity (ee) | |
| pKa Values |
Structural Visualization
The following diagram illustrates the chemical structure and functional zones of O-Phenyl-L-tyrosine.
Figure 1: Functional decomposition of O-Phenyl-L-tyrosine. The ether linkage provides stability against enzymatic hydrolysis compared to ester-linked analogs.
Part 2: Synthesis & Handling in Research
Synthesis Overview
While commercially available, the synthesis typically involves the copper-catalyzed cross-coupling (Chan-Lam or Ullmann-type) of
-
Reaction Type: C-O bond formation via oxidative cross-coupling.
-
Critical Control: Racemization is a risk during the coupling at high temperatures; catalytic systems using Cu(OAc)
at room temperature are preferred to maintain optical purity.
Storage & Stability[5]
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator at -20°C.
-
Stability: The diphenyl ether linkage is chemically robust. It survives standard SPPS deprotection cocktails (TFA/scavengers) and is resistant to oxidation, unlike the phenol in native Tyrosine.
Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)
The primary utility of CAS 150351-64-7 is as a building block in Fmoc-SPPS. However, the bulky side chain presents steric challenges.
Protection Strategy
To use this in SPPS, the N-terminus must be Fmoc-protected.[3] If purchasing the free amine HCl salt (CAS 150351-64-7), you must first convert it to Fmoc-Tyr(Ph)-OH .
Protocol: Fmoc-Protection of H-Tyr(Ph)-OH·HCl
-
Dissolution: Dissolve 1.0 eq of H-Tyr(Ph)-OH·HCl in 1:1 Dioxane:10% Na
CO (aq). Ensure pH is maintained at 9.0–9.5. -
Addition: Add 1.1 eq of Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) dropwise at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/HPLC.
-
Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.[4] Wash with brine, dry over Na
SO , and concentrate.
Coupling Protocol (Self-Validating System)
The bulky phenoxy group can hinder acylation rates. Standard DIC/HOBt coupling may result in deletion sequences.
Recommended High-Efficiency Protocol:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.
-
Base: DIPEA (Diisopropylethylamine).
-
Stoichiometry: 3-4 equivalents of Amino Acid relative to resin loading.
-
Validation Step: The Chloranil test is preferred over the Kaiser test for secondary amines, but since this is a primary amine, a standard Kaiser Test must be negative (yellow) before proceeding. If blue, repeat coupling.
SPPS Workflow Diagram
The following flowchart details the incorporation of O-Phenyl-L-tyrosine into a peptide chain.
Figure 2: Step-wise SPPS incorporation protocol emphasizing the mandatory validation checkpoint (Kaiser Test) due to steric hindrance.
Part 4: Biological Applications & Pharmacophore Modeling
Protease Inhibition
O-Phenyl-L-tyrosine is frequently used to target the S1 or S1' subsites of proteases (e.g., Chymotrypsin-like serine proteases, HIV protease).
-
Mechanism: The distal phenyl ring extends into deep hydrophobic pockets, displacing water and increasing binding affinity via entropy gain and
-stacking with aromatic residues (e.g., Trp, Phe) in the active site. -
Advantage: The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with backbone amides in the enzyme, a feature lacking in pure biphenyl analogs.
Genetic Code Expansion
Researchers use this ncAA to engineer proteins with enhanced thermal stability.
-
Method: An orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair (typically evolved from M. jannaschii TyrRS) is used to incorporate O-phenyl-tyrosine in response to an amber stop codon (TAG).
-
Utility: Replaces surface Tyrosine residues to create "sticky" patches for protein-protein interaction studies or to fill internal voids in protein cores.
References
-
Chemical Identity & Properties: PubChem.[1] L-Tyrosine, O-phenyl-.[5][6] National Library of Medicine. [Link]
-
Synthesis Strategy: Evans, D. A., et al. "Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998. (Foundational method for phenol etherification). [Link]
-
Genetic Code Expansion: Chin, J. W., et al. "An expanded eukaryotic genetic code." Science, 2003. (Contextualizes the use of bulky tyrosine analogs). [Link]
-
Peptide Coupling Reagents: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. (Validates HATU usage for sterically hindered amino acids). [Link]
Sources
- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]
- 4. DE2023460C3 - L- and DL-tyrosines and processes for their preparation - Google Patents [patents.google.com]
- 5. angenechemical.com [angenechemical.com]
- 6. O-Phenyl-L-tyrosine hydrochloride 97% | CAS: 150351-64-7 | AChemBlock [achemblock.com]
Technical Monograph: (S)-2-amino-3-(4-phenoxyphenyl)propanoic acid HCl
This technical guide provides an in-depth analysis of (S)-2-amino-3-(4-phenoxyphenyl)propanoic acid hydrochloride , also known as 4-Phenoxy-L-phenylalanine HCl . This non-natural amino acid is a critical building block in modern peptide therapeutics and medicinal chemistry, particularly for optimizing hydrophobic interactions in ligand-receptor binding interfaces.
Chemical Identity & Structural Analysis[1]
This compound is a derivative of L-phenylalanine where the para-position of the phenyl ring is substituted with a phenoxy group. This modification significantly extends the aromatic side chain, introducing a biaryl ether motif that is pivotal for probing deep hydrophobic pockets in protein targets (e.g., GPCRs, Kinases).
Nomenclature & Identifiers[2][3][4][5]
-
IUPAC Name: (2S)-2-amino-3-(4-phenoxyphenyl)propanoic acid hydrochloride
-
Common Names: 4-Phenoxy-L-phenylalanine HCl; L-4-Phenoxyphenylalanine
-
CAS Number (Free Base): 1260684-80-7 (generic for substituted Phe), Specific CAS for HCl salt is often vendor-specific or listed as the parent 199126-98-6 (generic).
-
CAS (Fmoc-Protected): 180414-93-1 (Standard building block for SPPS)
-
CAS (Boc-Protected): 150351-65-8[1]
-
Molecular Formula: C₁₅H₁₅NO₃ · HCl
-
Molecular Weight: 257.29 g/mol (Free Base) + 36.46 g/mol (HCl) ≈ 293.75 g/mol
Structural Visualization
The following diagram illustrates the chemical structure and its retrosynthetic disconnection to the parent L-Tyrosine scaffold.
Caption: Structural decomposition of 4-Phenoxy-L-phenylalanine HCl highlighting the biaryl ether linkage formed via copper-mediated coupling.
Synthesis & Manufacturing Methodology
Optimized Synthetic Protocol (Chan-Lam Route)
Reagents:
-
Substrate: Boc-L-Tyrosine-OMe (Protected to prevent side reactions).
-
Coupling Agent: Phenylboronic acid (1.5 - 2.0 equiv).
-
Catalyst: Copper(II) acetate [Cu(OAc)₂] (0.1 - 1.0 equiv).
-
Base/Ligand: Pyridine or Triethylamine (TEA).
-
Oxidant: Molecular Oxygen (O₂) or air (balloon pressure).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Workflow:
-
Catalyst Activation: Dissolve Cu(OAc)₂ and pyridine in DCM. Stir vigorously under an air atmosphere for 15 minutes to generate the active Cu(II)-pyridine species.
-
Coupling: Add Boc-L-Tyrosine-OMe and Phenylboronic acid. Add 4Å molecular sieves to scavenge water (critical for yield).
-
Reaction: Stir at room temperature (20-25°C) for 16-24 hours. Monitor via TLC/HPLC for the disappearance of the phenol starting material.
-
Workup: Filter through a Celite pad to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) and Brine. Dry over Na₂SO₄.
-
Deprotection (Hydrolysis & Salt Formation):
-
Ester Hydrolysis: Treat with LiOH in THF/H₂O to remove the methyl ester.
-
Boc Removal: Treat with 4M HCl in Dioxane.
-
Isolation: Precipitate the final product by adding diethyl ether. The solid is collected as the HCl salt .
-
Process Flow Diagram
Caption: Step-wise synthetic workflow for the production of 4-Phenoxy-L-phenylalanine HCl ensuring chiral integrity.
Physicochemical Properties[4][9][10]
The hydrochloride salt form is preferred in drug development due to its enhanced crystallinity and water solubility compared to the zwitterionic free base.
| Property | Value / Description |
| Molecular Weight | 293.75 g/mol (HCl salt) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water (>10 mg/mL), Methanol, DMSO. Insoluble in Ether, Hexane. |
| Melting Point | 215–220 °C (Decomposes) |
| Specific Rotation | |
| pKa Values | |
| Hygroscopicity | Moderate (Store with desiccant) |
Applications in Drug Discovery & Development[10]
A. Peptidomimetics & GLP-1 Analogs
4-Phenoxy-L-phenylalanine is a "privileged structure" in peptide engineering. It is frequently used to replace Tryptophan (Trp) or Phenylalanine (Phe) residues to:
-
Extend Plasma Half-Life: The bulky phenoxy group increases albumin binding, reducing renal clearance.
-
Enhance Receptor Affinity: The biaryl ether moiety can access deep hydrophobic pockets in GPCRs (e.g., GLP-1R, GIPR) that natural amino acids cannot reach.
-
Induce Pi-Stacking: The electron-rich phenoxy ring facilitates T-shaped or parallel pi-stacking interactions with target residues (Tyr, Phe, Trp).
B. Kinase Inhibitor Intermediates
While often used as the amino acid, the scaffold is structurally related to the "phenoxyphenyl" pharmacophore found in Btk inhibitors (e.g., Ibrutinib). Researchers use this amino acid to synthesize peptide-based kinase inhibitors or proteolysis targeting chimeras (PROTACs).
C. Analytical Standards
The HCl salt serves as a stable reference standard for monitoring the purity of peptide APIs containing this non-natural residue during HPLC QC release testing.
Analytical Characterization & Quality Control
To ensure "Trustworthiness" in experimental data, the following QC parameters must be met:
-
Chiral Purity (HPLC): > 99.5% ee.
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+).
-
Mobile Phase: aqueous HClO₄ / Acetonitrile.
-
Rationale: Critical to ensure no racemization occurred during the Chan-Lam coupling.
-
-
¹H NMR (DMSO-d₆):
-
7.2-7.4 (m, 4H, Phenoxy),
6.9-7.0 (m, 5H, Ar-H), 4.1 (t, 1H, -CH), 3.1 (d, 2H, -CH₂).
-
7.2-7.4 (m, 4H, Phenoxy),
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺ calculated: 258.11, found: 258.1.
-
Handling & Stability
-
Storage: Store at +2°C to +8°C (Desiccated). Long-term storage at -20°C is recommended to prevent hydrolysis.
-
Safety: Irritant to eyes and skin.[2] Wear PPE (gloves, goggles).[3] The HCl salt is acidic; avoid inhalation of dust.
References
-
Evans, D. A., et al. "Copper-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters, 1998. Link (Foundational Chan-Lam chemistry).
-
Chem-Impex International. "Fmoc-4-(phenoxy)-L-phenylalanine Product Data." Catalog Access, 2024. Link (Source for commercial specifications).
-
PubChem Database. "L-Phenylalanine, 4-phenoxy-." National Library of Medicine. Link (Structural confirmation).
-
Bachem. "Peptide Guide: Non-Natural Amino Acids in Drug Design." Whitepaper, 2023. Link (Application context).
-
Sigma-Aldrich. "4-Phenoxy-L-phenylalanine derivative Safety Data Sheet." MSDS, 2024. Link (Safety data).
Sources
non-canonical amino acid O-Phenyl-L-tyrosine solubility data
Technical Whitepaper: Physicochemical Profiling and Solubility Optimization of O-Phenyl-L-tyrosine
Executive Summary
O-Phenyl-L-tyrosine (also known as 4-Phenoxy-L-phenylalanine ) is a non-canonical amino acid (nCAA) increasingly utilized in genetic code expansion and peptide drug conjugate (PDC) development.[1] Its structural capacity to introduce significant hydrophobicity and π-π stacking potential without altering the peptide backbone makes it a critical tool for modulating protein-protein interactions and improving membrane permeability.
However, its physicochemical profile differs fundamentally from its parent compound, L-Tyrosine. The replacement of the phenolic hydroxyl group with a phenyl ether linkage eliminates a key hydrogen bond donor and the ability to form a soluble phenolate anion at high pH. Consequently, O-Phenyl-L-tyrosine exhibits significantly reduced aqueous solubility and a higher propensity for aggregation.[1]
This technical guide provides a comprehensive solubility profile, standardized handling protocols, and experimental workflows designed to ensure reproducibility in biological and synthetic applications.
Chemical Identity & Physicochemical Properties
Understanding the structural shift from L-Tyrosine to O-Phenyl-L-tyrosine is prerequisite to mastering its solubility.[1]
| Property | Data | Notes |
| Common Name | O-Phenyl-L-tyrosine | Often referred to as 4-Phenoxy-L-phenylalanine in medicinal chemistry.[1] |
| CAS Number | 150351-64-7 | Refers specifically to the Hydrochloride (HCl) salt , the most common commercial form. |
| Molecular Formula | C₁₅H₁₅NO₃ (Free Base) | C₁₅H₁₆ClNO₃ (HCl Salt) |
| Molecular Weight | 257.29 g/mol (Free Base) | 293.75 g/mol (HCl Salt) |
| pKa (Carboxyl) | ~2.2 (Estimated) | Similar to Phenylalanine.[1] |
| pKa (Amine) | ~9.1 (Estimated) | Similar to Phenylalanine.[1] |
| pKa (Side Chain) | None | CRITICAL: Unlike Tyrosine (pKa ~10), the side chain is non-ionizable.[1] |
| LogP (Octanol/Water) | > 2.5 (Estimated) | Significantly more lipophilic than Tyrosine (LogP -2.[1]26) and Phenylalanine (LogP -1.38).[1] |
Structural Impact on Solubility
The "O-Phenyl" modification acts as a hydrophobic cap. While L-Tyrosine is amphiphilic (possessing both polar and non-polar regions), O-Phenyl-L-tyrosine is predominantly lipophilic.[1]
-
Loss of H-Bond Donor: The ether oxygen is a weak H-bond acceptor but cannot donate hydrogen bonds, reducing water interaction.
-
Steric Bulk: The additional phenyl ring increases the van der Waals surface area, driving self-association (aggregation) in aqueous environments via hydrophobic effects.
Solubility Profile
Aqueous Solubility
-
Neutral pH (pH 7.4): Very Low (< 1 mg/mL). The zwitterionic form is highly insoluble due to the hydrophobic side chain and strong crystal lattice energy.[1]
-
Acidic pH (< 2.0): Moderate. Soluble as the protonated ammonium cation (
).[1] The HCl salt form is designed for this state but may precipitate upon neutralization. -
Basic pH (> 10.0): Low to Moderate. Soluble as the carboxylate anion (
).[1] Warning: Unlike Tyrosine, which becomes highly soluble at pH > 10.5 due to phenolate formation, O-Phenyl-L-tyrosine lacks this second ionization step, limiting its solubility in base compared to its parent.
Organic Solvent Compatibility
-
DMSO (Dimethyl Sulfoxide): Excellent (> 50 mM). The preferred solvent for stock solutions.[1]
-
DMF (Dimethylformamide): Good (> 50 mM). Suitable for peptide synthesis applications.[1]
-
Ethanol/Methanol: Poor. Generally insufficient for high-concentration stocks without acidification.[1]
Experimental Protocols
Protocol A: Preparation of Stock Solutions (50 mM)
Target Audience: Cell Biologists & Biochemists
Reagents:
Procedure:
-
Weighing: Accurately weigh 14.7 mg of O-Phenyl-L-tyrosine HCl.
-
Solubilization: Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.
-
Expert Note: Do not heat above 40°C to prevent degradation.
-
-
Sterilization: If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use PES or Nylon filters as the compound may adsorb to the membrane.
-
Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent micro-precipitation.
Protocol B: Aqueous Dilution ("Crash" Method)
Target Audience: Assay Development Scientists[1]
Objective: To introduce the hydrophobic nCAA into aqueous buffer without immediate precipitation.
-
Pre-warm the aqueous buffer (e.g., PBS) to 37°C.
-
Vortex the buffer to create a dynamic vortex cone.
-
Inject the DMSO stock solution directly into the center of the vortex.
-
Limit: Keep final DMSO concentration < 1% (v/v) to minimize cytotoxicity and solvent effects.[1]
-
-
Observe: The solution should remain clear. If turbidity ("cloudiness") appears instantly, the concentration exceeds the solubility limit.
Decision Logic & Visualization
Solvent Selection Decision Tree
This logic flow ensures the correct solvent system is chosen based on the downstream application, preventing common experimental errors.
Figure 1: Solvent selection decision tree for O-Phenyl-L-tyrosine based on experimental context.
Genetic Code Expansion Workflow
When using O-Phenyl-L-tyrosine for genetic code expansion (incorporation into proteins in E. coli or mammalian cells), the solubility in the culture medium is the limiting factor.
Figure 2: Workflow for incorporating O-Phenyl-L-tyrosine into proteins via genetic code expansion. Note the pH check step.
Expert Insight for GCE: While DMSO stocks are standard, for E. coli cultures requiring high concentrations (1-5 mM), the DMSO volume may become toxic.
-
Alternative Strategy: Dissolve O-Phenyl-L-tyrosine in 1M NaOH to create a high-concentration stock (e.g., 200 mM).[1] Add this dropwise to the media. The media's buffering capacity (e.g., phosphate in M9 salts) will neutralize the base.
-
Caution: If the pH drops too low locally, the amino acid will precipitate. Ensure rapid stirring during addition.
Troubleshooting & FAQs
Q: My stock solution in DMSO turned cloudy upon freezing.
-
Cause: DMSO freezes at 19°C. As it freezes, the solute may exclude from the crystal lattice, creating local high concentrations that precipitate.
-
Solution: Thaw completely at 37°C and vortex vigorously. If cloudiness persists, the compound has aggregated; sonication is required to redissolve.
Q: Can I use O-Phenyl-L-tyrosine in automated peptide synthesis?
-
Yes. Use the Fmoc-protected derivative (Fmoc-4-phenoxy-L-phenylalanine).[1]
-
Solvent: Dissolve in DMF/NMP.
-
Coupling: Standard HATU/DIPEA protocols work, but increase coupling time (double coupling recommended) due to the steric bulk of the phenoxy group.
References
-
Synthesis and Properties of 4-Phenoxyphenylalanine Derivatives
-
Genetic Code Expansion Methodologies
-
Peptide Drug Conjugate Applications
-
Title: Human transferrin receptor binding peptide-drug conjugate (Patent US20240390508A1).[1]
- Source: Google P
- URL
-
-
Solubility Prediction & LogP Data
Sources
- 1. WO2023026994A1 - Human transferrin receptor binding peptide-drug conjugate - Google Patents [patents.google.com]
- 2. CAS:39878-65-4, (R)-2-氨基-3-(4-甲氧基苯基)丙酸-毕得医药 [bidepharm.com]
- 3. kinampark.com [kinampark.com]
- 4. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]
- 5. youtube.com [youtube.com]
- 6. Use of non-canonical amino acids in genetic code expansion-based therapeutics: Effects on mouse gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Functional Divergence of O-Phenyl-L-tyrosine and O-Benzyl-L-tyrosine for Advanced Drug Development
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the core structural, physicochemical, and functional differences between O-Phenyl-L-tyrosine and O-Benzyl-L-tyrosine. This document moves beyond a simple recitation of facts to offer field-proven insights into the causal relationships between molecular architecture and practical application in medicinal chemistry and peptide synthesis.
Section 1: Foundational Structural Analysis: Phenyl vs. Benzyl Ether Linkage
At the heart of the distinction between O-Phenyl-L-tyrosine and O-Benzyl-L-tyrosine lies the nature of the ether linkage at the 4'-position of the L-tyrosine side chain. This seemingly subtle difference—a direct phenyl ring attachment versus a benzyl group (a phenyl ring connected via a methylene bridge)—imparts significant and divergent physicochemical and steric properties to the parent amino acid.
O-Phenyl-L-tyrosine features a diaryl ether linkage, where the oxygen atom of the tyrosine phenol is directly bonded to a phenyl ring. This direct connection results in a more rigid and planar structure in the immediate vicinity of the ether bond.
O-Benzyl-L-tyrosine , conversely, possesses a benzyl ether. The intervening methylene (-CH2-) group introduces a degree of rotational freedom and flexibility that is absent in the diaryl ether structure of its phenyl counterpart.[1] This seemingly minor structural variance has profound implications for molecular interactions, reactivity, and ultimately, biological activity.
Section 2: Comparative Physicochemical Properties
The structural divergence directly translates into distinct physicochemical profiles, influencing solubility, lipophilicity, and electronic properties. While specific experimental data for O-Phenyl-L-tyrosine is not extensively available in the literature, we can infer its properties based on established chemical principles and compare them to the more widely characterized O-Benzyl-L-tyrosine.
| Property | L-Tyrosine (Baseline) | O-Benzyl-L-tyrosine | O-Phenyl-L-tyrosine (Inferred) |
| Molecular Formula | C₉H₁₁NO₃[2] | C₁₆H₁₇NO₃[3] | C₁₅H₁₅NO₃ |
| Molecular Weight ( g/mol ) | 181.19[2] | 271.31[3] | 257.28 |
| Melting Point (°C) | >300 (decomposes)[4] | 259 (decomposes)[3] | Likely high, similar to other crystalline amino acid derivatives. |
| pKa (α-COOH) | ~2.20 | Expected to be similar to L-Tyrosine (~2.2) | Expected to be similar to L-Tyrosine (~2.2) |
| pKa (α-NH₃⁺) | ~9.11 | Expected to be similar to L-Tyrosine (~9.1) | Expected to be similar to L-Tyrosine (~9.1) |
| Solubility in Water | 0.453 g/L at 25°C[2] | Lower than L-Tyrosine due to increased lipophilicity.[5] | Expected to be lower than L-Tyrosine, likely less soluble than O-Benzyl-L-tyrosine due to the more rigid, planar phenyl group. |
| Lipophilicity (LogP) | -2.26[2] | Higher than L-Tyrosine.[5] | Expected to be higher than L-Tyrosine, potentially higher than O-Benzyl-L-tyrosine due to the additional aromatic ring in close proximity. |
Expertise & Experience Insights:
The introduction of the benzyl group in O-Benzyl-L-tyrosine is a well-established strategy in peptide synthesis to enhance the lipophilicity of peptides, which can improve their cell permeability and oral bioavailability.[5] The flexible nature of the benzyl group allows it to adopt conformations that can shield the polar peptide backbone. In contrast, the rigid diaryl ether structure of O-Phenyl-L-tyrosine may lead to different packing in the solid state and altered interactions with biological targets. The direct attachment of the second phenyl ring could also influence the electronic properties of the phenolic oxygen, potentially affecting its hydrogen bonding capacity.
Section 3: Synthesis Strategies: A Tale of Two Ethers
The synthesis of these two derivatives requires distinct chemical approaches, reflecting the difference in the ether bond being formed.
Synthesis of O-Benzyl-L-tyrosine
The synthesis of O-Benzyl-L-tyrosine is typically achieved through a Williamson ether synthesis. This involves the protection of the amino and carboxyl groups of L-tyrosine, followed by deprotonation of the phenolic hydroxyl group with a suitable base and subsequent reaction with benzyl bromide or a similar benzylating agent.
Synthesis of O-Phenyl-L-tyrosine: An In-depth Protocol
The formation of the diaryl ether bond in O-Phenyl-L-tyrosine is more challenging and generally requires transition metal-catalyzed cross-coupling reactions. The Ullmann condensation and related copper-catalyzed O-arylation reactions are common methods.[6]
Experimental Protocol: Copper-Catalyzed O-Arylation of N-Protected L-Tyrosine
This protocol is a representative method for the synthesis of O-Phenyl-L-tyrosine, adapted from established copper-catalyzed O-arylation procedures.[7]
Trustworthiness: A Self-Validating System
This protocol incorporates in-process controls and characterization steps to ensure the successful synthesis and purity of the final product. Each step's success is verified before proceeding to the next, creating a self-validating workflow.
Step 1: Protection of L-Tyrosine
-
Rationale: The amino and carboxyl groups of L-tyrosine must be protected to prevent side reactions during the O-arylation step. The Boc (tert-butyloxycarbonyl) group for the amine and a methyl ester for the carboxylic acid are common choices.
-
Procedure:
-
Suspend L-tyrosine in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain L-tyrosine methyl ester hydrochloride.
-
Dissolve the ester in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).
-
Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the product (Boc-L-tyrosine methyl ester) by column chromatography.
-
-
Validation: Confirm the structure and purity of the protected tyrosine by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Copper-Catalyzed O-Arylation (Ullmann Condensation)
-
Rationale: This step forms the critical diaryl ether bond. A copper(I) catalyst is used to couple the protected tyrosine with an aryl halide (iodobenzene). A ligand, such as L-proline or N,N-dimethylglycine, is often used to facilitate the reaction at lower temperatures and prevent racemization.[7][8]
-
Procedure:
-
To a reaction vessel, add Boc-L-tyrosine methyl ester, iodobenzene, copper(I) iodide (CuI), and a ligand (e.g., L-proline).
-
Add a base, such as cesium carbonate (Cs₂CO₃), and a high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Degas the mixture and then heat under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 90-130°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Boc-O-Phenyl-L-tyrosine methyl ester.
-
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the diaryl ether linkage.
Step 3: Deprotection
-
Rationale: The protecting groups are removed to yield the final O-Phenyl-L-tyrosine.
-
Procedure:
-
Treat the purified Boc-O-Phenyl-L-tyrosine methyl ester with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc group.
-
Subsequently, saponify the methyl ester using a base (e.g., lithium hydroxide in a mixture of THF and water).
-
Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.
-
Filter, wash, and dry the solid to obtain O-Phenyl-L-tyrosine.
-
-
Validation: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and chiral HPLC to ensure enantiomeric purity.
Section 4: Implications in Drug Discovery and Peptide Science
The choice between incorporating O-Phenyl-L-tyrosine and O-Benzyl-L-tyrosine into a peptide or small molecule drug candidate is a strategic decision driven by the desired pharmacological profile.
O-Benzyl-L-tyrosine is frequently employed as a protecting group for the tyrosine side chain during solid-phase peptide synthesis.[3] Beyond this utility, its incorporation as a non-canonical amino acid can enhance the metabolic stability of peptides by masking the phenolic hydroxyl group, which is a potential site for enzymatic modification. The increased lipophilicity it confers can also improve membrane permeability.[5]
O-Phenyl-L-tyrosine , while less common, offers unique possibilities. The diaryl ether motif is a structural feature in several biologically active natural products and pharmaceuticals. Its rigid nature can be exploited to create conformationally constrained peptides, which can lead to higher receptor affinity and selectivity. The electronic nature of the diaryl ether may also lead to different hydrogen bonding and π-stacking interactions with biological targets compared to the more flexible benzyl ether.
Authoritative Grounding & Mechanistic Claims:
The utility of O-alkylation of tyrosine in modulating peptide properties is well-documented. The benzyl group, in particular, is known to increase lipophilicity and is a common protecting group in peptide chemistry. The synthesis of diaryl ethers via copper-catalyzed Ullmann-type reactions is a cornerstone of modern organic synthesis, with extensive literature supporting its mechanism and application.[6] The use of ligands to accelerate these reactions and allow for milder conditions is a key advancement that enables their application to sensitive substrates like amino acids, minimizing the risk of racemization.[7]
Section 5: Conclusion
The distinction between O-Phenyl-L-tyrosine and O-Benzyl-L-tyrosine extends far beyond their nomenclature. The presence or absence of a methylene spacer dictates their three-dimensional structure, flexibility, and physicochemical properties. O-Benzyl-L-tyrosine offers a flexible, lipophilic building block valuable for enhancing peptide stability and permeability. O-Phenyl-L-tyrosine provides a more rigid, conformationally constrained unit with the potential for unique electronic and steric interactions. A thorough understanding of these differences is paramount for the rational design of novel therapeutics and advanced biomaterials. The synthetic methodologies, particularly for the more challenging O-arylation, are now robust, allowing for the exploration of these and other non-canonical amino acids in drug discovery pipelines.
References
-
Leah4sci. Naming Aromatic Compounds Benzene and Phenyl in Organic Chemistry. YouTube. [Link]
-
Dominik Konkolewicz. Phenyl vs Benzyl Groups. YouTube. [Link]
-
Organic Chemistry Tutorial. Difference Between Phenol, Phenyl, Benzene, Benzyl, and Aryl. [Link]
-
PubChem. L-Tyrosine. [Link]
-
Oreate AI Blog. Benzyl vs. Phenyl: Understanding the Chemical Nuances. [Link]
-
PubMed. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. [Link]
-
ACS Publications. Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. [Link]
-
ResearchGate. Copper‐Promoted O‐Arylation of the Phenol Side Chain of Tyrosine Using Triarylbismuthines. [Link]
-
ResearchGate. a) Existing methods for the O‐arylation of the side chain of tyrosine.... [Link]
-
RSC Publishing. Copper-catalyzed O-arylation of phenols with diazonium salts. [Link]
-
Semantic Scholar. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. [Link]
-
ACS Publications. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]
-
DSpace@MIT. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]
-
PubMed. Effect of o-benzyl-p-chlorophenol on drug-metabolizing enzymes in rats. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
PubMed Central. Arylation Chemistry for Bioconjugation. [Link]
- Google Patents.
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
University of Calgary. Ch27 pKa and pI values. [Link]
-
PubMed. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. [Link]
-
Organic Chemistry Tutorial. Difference Between Phenol, Phenyl, Benzene, Benzyl, and Aryl. [Link]
-
PubMed. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues. [Link]
-
PubMed Central. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]
-
ACS Publications. Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. [Link]
-
PubMed Central. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. [Link]
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]
-
ACS Publications. (Vinyl tosyloxy)benziodolium Salts: Divergent Construction of Conjugated Diene Derivatives via Sequential Coupling Reactions. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed Central. Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. [Link]
-
PubMed. Monitoring peptide tyrosine nitration by spectroscopic methods. [Link]
-
MDPI. Spectrophotometric Investigations of Charge Transfer Complexes of Tyrosine Kinase Inhibitors with Iodine as a σ-Electron Acceptor: Application to Development of Universal High-Throughput Microwell Assay for Their Determination in Pharmaceutical Formulations. [Link]
-
Vedantu. Physicochemical Properties of Amino Acids Explained Simply. [Link]
-
Biology Discussion. Properties of Amino Acids | Biochemistry. [Link]
-
Chem Zipper.com. Phenyl group is known to extract negative inductive effect, but each phenyl ring in biphenyl is more reactive than benzene towards Electrophilic substation. Why?. [Link]
-
ACS Publications. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. [Link]
-
NCERT. Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. [Link]
-
PubMed Central. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. [Link]
-
PubMed Central. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. [Link]
-
ACS Publications. Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. [Link]
Sources
- 1. curlyarrows.com [curlyarrows.com]
- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ≥99.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. L-酪氨酸-苯基-3,5-d2 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Constraint: A Technical Guide to Biaryl Ether Amino Acids in Peptide Drug Discovery
Core Directive: The "Stiffening" Strategy
In the landscape of peptide drug discovery, the transition from a "floppy" linear sequence to a high-affinity binder often hinges on conformational restriction. Biaryl ether-containing amino acids (e.g., Isodityrosine) represent a tier of structural constraint far superior to simple disulfide bridges or lactam cyclizations.
This guide addresses the structural mechanics, synthetic routes, and solid-phase integration of these motifs.[1] As a Senior Application Scientist, my goal is to move you beyond "making a bond" to "engineering a scaffold" that resists metabolic proteolysis and locks the peptide into its bioactive conformation (atropisomerism).
Structural Mechanics & Atropisomerism
The biaryl ether linkage is not merely a bridge; it is a chiral axis. Unlike flexible alkyl linkers, the ether bond between two aromatic rings creates a barrier to rotation.
The Atropisomer Challenge
When you synthesize a biaryl ether, you are often creating a mixture of conformational isomers (atropisomers).
-
Class 1 (t1/2 < 60s): Rapidly interconverting. Acts as a flexible linker.[2]
-
Class 3 (t1/2 > 4.5 years): Stable, separable isomers. This is the target for drug development.
Scientific Insight: If your target pocket requires a specific helicity (P or M), a racemic biaryl ether synthesis will yield 50% inactive "pollutant." You must either separate these isomers early (on the building block level) or use atroposelective synthesis conditions.
Synthetic Decision Matrix
Choosing the right synthetic route depends on your stage of development and the electron density of your rings.
Diagram 1: Synthetic Route Selection Flowchart
Caption: Decision matrix for selecting SNAr vs. Metal-Catalyzed routes based on substrate electronics and phase.
Detailed Experimental Protocols
Protocol A: Solution Phase Synthesis of Isodityrosine (SNAr Route)
Best for creating Fmoc-protected building blocks in gram scale.
Mechanism: The nitro group acts as an electron-withdrawing group (EWG) to activate the ring for nucleophilic attack by the phenolate, displacing the fluoride.
Reagents:
-
Electrophile: 3-fluoro-4-nitro-benzoate derivative (e.g., Methyl 3-fluoro-4-nitrobenzoate).
-
Nucleophile: N-Boc-Tyrosine methyl ester.
-
Base: Potassium Carbonate (K2CO3).
-
Solvent: Dry DMSO or DMF.
Step-by-Step:
-
Activation: Dissolve N-Boc-Tyrosine methyl ester (1.0 equiv) in dry DMSO (0.2 M). Add K2CO3 (1.5 equiv). Stir at RT for 30 min to generate the phenolate anion.
-
Why: Incomplete deprotonation leads to low yields. The solution should turn slightly yellow.
-
-
Coupling: Add the fluoro-nitro aromatic substrate (1.1 equiv) in one portion.
-
Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC/LCMS.
-
Observation: The reaction is usually clean. If the mixture turns black, temperature is too high (decomposition).
-
-
Workup: Pour into ice water (10x volume). Extract with EtOAc.[3] Wash organic layer with 1N HCl (to remove unreacted phenol) and brine.
-
Nitro Reduction (Optional): If the nitro group is a dummy group, reduce it (H2, Pd/C) and convert to amine or remove via diazotization if needed.
Protocol B: On-Resin Macrocyclization (Evans-Chan-Lam Coupling)
Best for cyclizing linear peptides anchored on solid phase.
Mechanism: Oxidative coupling using Copper(II) to facilitate the bond between a resin-bound phenol (Tyrosine) and a solution-phase boronic acid.
Reagents:
-
Resin: Peptidyl-resin with free Tyrosine side chain.
-
Boronic Acid: Aryl boronic acid (2-3 equiv).
-
Catalyst: Cu(OAc)2 (1.0 equiv).
-
Base: Pyridine (5.0 equiv) or TEA.
-
Atmosphere: Open air (Oxygen source).
Step-by-Step:
-
Preparation: Swell the resin in DCM/DMF (1:1) for 30 min.
-
Cocktail Mix: In a separate vial, dissolve Aryl Boronic Acid and Cu(OAc)2 in DCM/DMF. Add Pyridine.
-
Crucial: The solution must be green/blue. If it turns brown/red, the catalyst is reducing to Cu(I) too fast; add 4Å molecular sieves to keep it dry.
-
-
Incubation: Add the cocktail to the resin. Shake at Room Temperature for 12-24 hours.
-
Note: The reaction requires oxygen. Do not cap the vessel tightly under inert gas; use a drying tube or allow air exposure.
-
-
Monitoring: Cleave a small aliquot of resin (TFA/TIS/H2O) and check via HPLC.
-
Wash: Wash resin extensively with DMF -> 5% Sodium Diethyldithiocarbamate (in DMF) -> DCM.
-
Why: The copper binds tightly to the peptide. The carbamate wash is essential to chelate and remove residual copper.
-
Solid Phase Peptide Synthesis (SPPS) Integration[1]
Incorporating these bulky biaryl amino acids into a growing chain requires modified coupling cycles. Standard HBTU/DIEA protocols often fail due to steric clash.
Data Comparison: Coupling Reagents for Biaryl Amino Acids
| Coupling Reagent | Activation Mechanism | Coupling Efficiency (Steric Bulk) | Racemization Risk | Recommendation |
| HBTU / DIEA | Aminium salt | Low | Moderate | Avoid for biaryl couplings. |
| HATU / HOAt | Aza-benzotriazole | High | Low | Standard Gold Standard. |
| PyBOP / DIEA | Phosphonium salt | Medium | Low | Good alternative if HATU fails. |
| DIC / Oxyma | Carbodiimide | High | Very Low | Best for minimizing racemization. |
Diagram 2: SPPS Workflow with Biaryl Integration
Caption: SPPS workflow emphasizing the modified coupling requirements for biaryl ether residues.
Troubleshooting & Optimization
Incomplete Cyclization (Chan-Lam)
-
Symptom: LCMS shows linear precursor + boronic acid adducts but no cycle.
-
Fix: The reaction is water-sensitive. Ensure solvents are dry. Add activated 4Å molecular sieves directly to the reaction vessel. Ensure the vessel has access to air (O2 is the re-oxidant for Copper).
Epimerization during Coupling
-
Symptom: Split peaks in HPLC after coupling the biaryl building block.
-
Fix: Switch from base-mediated activation (DIEA) to neutral activation (DIC/Oxyma Pure). Reduce coupling temperature to 4°C for the first hour.
Copper Contamination
-
Symptom: Peptide has a blue tint or broad peaks in NMR.
-
Fix: Use the sodium diethyldithiocarbamate wash (5% w/v in DMF) mentioned in Protocol B. Repeat 3 times.
References
-
Evans, D. A., et al. (1998). "Total Synthesis of the Vancomycin Aglycon." Journal of the American Chemical Society.
-
Boger, D. L., et al. (2001). "Total Synthesis of the Vancomycin Aglycon." Journal of the American Chemical Society.
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[4] Synthesis.
-
Zhu, J. (1997). "Recent Developments in the Synthesis of Biaryl Ether Containing Macrocycles." Synlett.
-
White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry.
Sources
Methodological & Application
Fmoc-O-Phenyl-L-tyrosine solid phase peptide synthesis protocol
Application Note: Optimized SPPS Strategies for Fmoc-O-Phenyl-L-Tyrosine Incorporation
Executive Summary
Fmoc-O-Phenyl-L-tyrosine (Fmoc-Tyr(Ph)-OH) is a non-canonical amino acid derivative utilized to introduce biaryl ether motifs into peptide backbones. These motifs are critical in the design of peptidomimetics, proteolysis-resistant analogs, and inhibitors targeting protein-protein interactions (PPIs) via enhanced
While the ether linkage is chemically robust, the significant lipophilicity and steric bulk of the O-phenyl group present distinct challenges in Solid Phase Peptide Synthesis (SPPS). This guide outlines an optimized protocol to mitigate on-resin aggregation and ensure high-efficiency coupling.
Strategic Considerations & Chemical Logic
The Hydrophobicity Challenge
Unlike standard tyrosine, the O-phenyl derivative lacks a hydrogen-bond donor (the hydroxyl group) and adds a bulky aromatic ring. This dramatically increases the local hydrophobicity of the growing peptide chain.
-
Consequence: High risk of "
-sheet" formation or aggregation on the resin, leading to incomplete coupling of subsequent amino acids (deletion sequences). -
Solution: Utilization of "Magic Mixture" solvents (DCM/DMF blends) or chaotropic salts (LiCl) during coupling to disrupt secondary structure formation.
Steric Hindrance & Activation
The pendant phenoxy group creates steric shielding around the
-
Recommendation: Use aminium/uronium salts (HATU) or phosphonium salts (PyBOP) which generate the highly reactive OBt/OAt active esters in situ, driving the reaction to completion despite steric barriers.
Acid Stability
The diaryl ether bond (Ar-O-Ar) is chemically inert to standard TFA cleavage conditions. Unlike tert-butyl or trityl protecting groups, the O-phenyl group remains intact in the final peptide.
Technical Specifications & Preparation
| Parameter | Specification |
| Reagent | Fmoc-O-Phenyl-L-tyrosine (Fmoc-Tyr(Ph)-OH) |
| Molecular Weight | ~479.5 g/mol (varies slightly by supplier) |
| Solubility | Soluble in DMF, NMP, DCM. (Dissolution may require vortexing). |
| Preferred Resin | Rink Amide (for amides) or Wang (for acids).[1] Low loading (<0.4 mmol/g) recommended to reduce inter-chain aggregation. |
| Activation Method | HATU / HOAt / DIPEA (Preferred for steric bulk). |
Detailed Experimental Protocol
Step 1: Resin Preparation & Swelling[1][2]
-
Weigh appropriate resin (e.g., Rink Amide MBHA, 0.1 mmol scale).
-
Swell in DCM (Dichloromethane) for 20 minutes.
-
Scientist's Note: DCM swells polystyrene cores better than DMF, exposing internal reactive sites.
-
-
Wash 3x with DMF (N,N-Dimethylformamide).
Step 2: Fmoc Deprotection
-
Add 20% Piperidine in DMF (containing 0.1M Oxyma Pure to suppress racemization, optional but recommended).
-
Agitate for 5 minutes; drain.
-
Repeat with fresh deprotection solution for 15 minutes.
-
Wash resin: DMF (3x), DCM (3x), DMF (3x).[2]
-
QC Check: Perform a Kaiser Test (ninhydrin). Resin should be dark blue (positive for free amine).
Step 3: Coupling of Fmoc-Tyr(Ph)-OH (The Critical Step)
Standard 3-fold excess is recommended.
-
Dissolution: Dissolve Fmoc-Tyr(Ph)-OH (3.0 eq) and HATU (2.9 eq) in minimal dry DMF.
-
Optimization: If the sequence is prone to aggregation, use a 1:1 mixture of DMF and DCM as the solvent.
-
-
Activation: Add DIPEA (N,N-Diisopropylethylamine) (6.0 eq) to the amino acid solution.
-
Reaction: Add the activated mixture to the resin.
-
Agitation: Shake/vortex at room temperature for 60–90 minutes .
-
Note: Extended time is required due to the steric bulk of the phenoxy group.
-
-
Wash: DMF (4x).
-
Validation: Perform a Kaiser Test.
-
Result: If beads are colorless, coupling is complete.
-
If Blue: Perform a Double Coupling (Repeat Step 3).
-
Step 4: Capping (Optional but Recommended)
To prevent the formation of deletion sequences if coupling was <99%:
-
Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes.
-
Wash thoroughly with DMF.
Step 5: Elongation & Final Cleavage
-
Continue SPPS for subsequent residues.
-
Final Cleavage:
-
Cocktail: TFA / TIS / H2O (95:2.5:2.5) .
-
Time: 2–3 hours at room temperature.
-
Note: The O-phenyl ether is stable; no special scavengers are needed for this specific group, though TIS (Triisopropylsilane) protects against alkylation from other protecting groups (e.g., Pbf, Trt).
-
-
Precipitation: Filter resin, concentrate filtrate under nitrogen, and precipitate in cold diethyl ether.
Process Visualization (Workflow)
Figure 1: Decision-matrix workflow for SPPS emphasizing the divergence for bulky residues like Fmoc-Tyr(Ph)-OH.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Beads) | Steric hindrance or Aggregation. | 1. Double couple with HATU.2. Use microwave assistance (50°C, 10 min).3. Switch solvent to NMP or DMF/DCM (1:1). |
| Low Crude Purity | Racemization during coupling. | Switch from DIPEA to TMP (2,4,6-Trimethylpyridine) or use DIC/Oxyma which is less prone to racemization than HATU/DIPEA. |
| Precipitate in Reaction Vial | Low solubility of Fmoc-Tyr(Ph)-OH. | Dissolve the AA in pure DMF first, then add DCM if using a binary solvent mixture. Ensure solution is clear before adding coupling reagent. |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] Journal of the American Chemical Society. (Basis for HATU efficiency in bulky couplings).
-
Isidro-Llobet, A., et al. (2009).[4] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on protecting group stability, confirming ether stability in TFA).
-
Chem-Impex International. (n.d.). Fmoc-O-allyl-D-m-tyrosine Technical Data. (Reference for solubility profiles of O-alkyl tyrosines).
Sources
Application Notes and Protocols for the Incorporation of O-Phenyl-L-tyrosine into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Strategic Value of O-Phenyl-L-tyrosine in Cyclic Peptide Drug Design
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate pharmacological properties.[1] Cyclic peptides, in particular, are of significant interest due to their enhanced stability, resistance to proteolysis, and conformational rigidity, which can lead to higher receptor affinity and specificity.[2] Within this landscape, O-Phenyl-L-tyrosine, an analogue of tyrosine where the hydroxyl group is replaced by a phenoxy ether linkage, presents a unique structural and functional modification.
The introduction of the O-phenyl moiety imparts several desirable characteristics:
-
Increased Lipophilicity: The additional phenyl ring enhances the hydrophobic character of the peptide, which can improve membrane permeability and facilitate oral bioavailability.
-
Conformational Constraint: The bulky phenoxy group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation.
-
Enhanced Stability: The ether linkage is chemically robust and not susceptible to enzymatic modifications like phosphorylation that target the native tyrosine hydroxyl group.[3]
-
Novel Interactions: The phenyl ether can engage in unique aromatic-aromatic (π-π stacking) or hydrophobic interactions within a receptor binding pocket, potentially leading to altered selectivity and potency.
These application notes provide a comprehensive guide for the successful incorporation of O-Phenyl-L-tyrosine into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent cyclization strategies.
I. Synthetic Strategy Overview: From Linear Chain to Cyclized Product
The synthesis of cyclic peptides containing O-Phenyl-L-tyrosine is a multi-step process that begins with the assembly of the linear peptide on a solid support, followed by cyclization, cleavage from the resin, and purification. The general workflow is depicted below.
Figure 1: General workflow for the synthesis of cyclic peptides containing O-Phenyl-L-tyrosine.
II. Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Fmoc-O-Phenyl-L-tyrosine | Peptide synthesis grade | Commercially available |
| Rink Amide Resin | 100-200 mesh, 0.5-0.8 mmol/g | Standard peptide synthesis suppliers |
| Fmoc-protected amino acids | Standard side-chain protection | Standard peptide synthesis suppliers |
| HBTU, HATU, or HCTU | Peptide coupling grade | Standard peptide synthesis suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Standard peptide synthesis suppliers |
| Piperidine | Anhydrous | Standard peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Standard peptide synthesis suppliers |
| Dichloromethane (DCM) | Anhydrous | Standard peptide synthesis suppliers |
| Trifluoroacetic acid (TFA) | Reagent grade | Standard peptide synthesis suppliers |
| Triisopropylsilane (TIS) | Reagent grade | Standard peptide synthesis suppliers |
| Acetonitrile (ACN) | HPLC grade | Standard peptide synthesis suppliers |
| Water | HPLC grade | --- |
III. Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol details the assembly of the linear peptide sequence on a Rink Amide resin using a standard Fmoc/tBu strategy.[4][5] The O-phenyl group on the tyrosine side chain is stable to the standard conditions of Fmoc SPPS, including piperidine treatment for Fmoc deprotection and TFA for final cleavage. Therefore, no additional protecting group is required for the phenoxy moiety.
1. Resin Swelling:
- Place the Rink Amide resin (1.0 eq) in a reaction vessel.
- Add DMF to swell the resin for 30-60 minutes at room temperature.
- Drain the DMF.
2. First Amino Acid Coupling:
- Dissolve the first Fmoc-protected amino acid (3.0 eq) and a coupling agent such as HCTU (2.9 eq) in DMF.
- Add DIPEA (6.0 eq) to the solution and vortex briefly.
- Add the activation mixture to the swollen resin and agitate for 2 hours at room temperature.
- To cap any unreacted sites, treat the resin with a solution of 5% acetic anhydride and 6% lutidine in DMF for 10 minutes.
- Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
3. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the 20% piperidine treatment for an additional 15 minutes.
- Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
4. Subsequent Amino Acid Couplings (including Fmoc-O-Phenyl-L-tyrosine):
- Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including Fmoc-O-Phenyl-L-tyrosine. The coupling of the bulky O-Phenyl-L-tyrosine may require extended coupling times or the use of a more potent coupling agent like HATU.[1]
- Monitor the completion of each coupling step using a qualitative ninhydrin test.
Protocol 2: On-Resin Cyclization (Head-to-Tail)
On-resin cyclization is often preferred as it can minimize intermolecular side reactions.[6] This protocol assumes the linear peptide has been synthesized on a resin that allows for cleavage of the final product with a free C-terminus, or that a side-chain anchoring strategy has been employed. For head-to-tail cyclization, the N-terminal Fmoc group is removed, and the C-terminal is activated for intramolecular amide bond formation.
1. Final Fmoc Deprotection:
- Perform the Fmoc deprotection of the N-terminal amino acid as described in Protocol 1, Step 3.
2. Intramolecular Cyclization:
- Swell the deprotected peptidyl-resin in DMF.
- In a separate vial, dissolve a coupling agent such as HATU (3.0 eq) and DIPEA (6.0 eq) in DMF.
- Add the activation mixture to the resin.
- Agitate the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
Protocol 3: Solution-Phase Cyclization (Head-to-Tail)
Solution-phase cyclization is a versatile alternative, particularly for sequences that are prone to aggregation on-resin.[7]
1. Cleavage of the Linear Peptide:
- After synthesis of the linear peptide, wash the resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
2. Cyclization in Solution:
- Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over polymerization.[8]
- Add a coupling agent (e.g., HATU, 1.5 eq) and a base (e.g., DIPEA, 3.0 eq).
- Stir the reaction at room temperature for 12-48 hours, monitoring by LC-MS.
- Once the reaction is complete, quench with a small amount of water.
- Remove the solvent under reduced pressure.
IV. Purification and Characterization
1. Purification:
- Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or ACN/water).
- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Collect fractions containing the desired product and confirm their identity by analytical LC-MS.
- Pool the pure fractions and lyophilize to obtain the final product as a white powder.
2. Characterization:
- Mass Spectrometry (MS): Confirm the molecular weight of the cyclic peptide using ESI-MS or MALDI-TOF MS.[9] The observed mass should correspond to the calculated monoisotopic mass of the cyclic peptide.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural analysis, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed to confirm the amino acid sequence and determine the three-dimensional conformation of the cyclic peptide in solution.
V. Causality and Experimental Choices
-
Choice of Resin: Rink Amide resin is chosen for its compatibility with Fmoc chemistry and its ability to yield a C-terminal amide upon cleavage, a common feature in bioactive peptides. For solution-phase cyclization requiring a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin would be more appropriate.
-
Coupling Reagents: HCTU and HATU are highly efficient coupling reagents that minimize racemization and are effective for coupling sterically hindered amino acids like O-Phenyl-L-tyrosine.[1]
-
Cyclization Strategy: The choice between on-resin and solution-phase cyclization depends on the peptide sequence.[6][7] On-resin cyclization can be more efficient for shorter peptides, while solution-phase cyclization under high dilution is often necessary for longer sequences prone to aggregation.
-
Purification: RP-HPLC is the gold standard for peptide purification, offering high resolution to separate the desired cyclic peptide from linear precursors, diastereomers, and other impurities.[9]
VI. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance from O-Phenyl-L-tyrosine or adjacent residues. | Extend coupling time; use a stronger coupling agent (HATU); perform a double coupling. |
| Dimerization/Polymerization during Cyclization | Concentration of the linear peptide is too high. | For solution-phase cyclization, increase the solvent volume to further dilute the peptide. For on-resin cyclization, ensure adequate resin swelling. |
| Low Cyclization Yield | Unfavorable peptide conformation for ring closure. | Alter the linear peptide sequence to include a turn-inducing residue (e.g., Gly, Pro) near the cyclization site.[8] |
| Side Reactions during Cleavage | Scavengers are insufficient to protect sensitive residues. | Ensure an adequate amount of scavengers (e.g., TIS for trityl groups, water) in the cleavage cocktail. |
VII. Concluding Remarks
The incorporation of O-Phenyl-L-tyrosine into cyclic peptides is a viable strategy to enhance their drug-like properties. The protocols outlined in these application notes provide a robust framework for the synthesis, cyclization, and characterization of these modified peptides. The chemical stability of the O-phenyl ether linkage simplifies the synthetic process, making it compatible with standard Fmoc-SPPS methodologies. Careful optimization of coupling and cyclization conditions, guided by diligent in-process monitoring, will ensure the successful synthesis of O-Phenyl-L-tyrosine-containing cyclic peptides for further investigation in drug discovery and development programs.
References
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Amino Acids, 37(4), 625-641. [Link]
-
Gracia, J., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 321. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Bock, A., et al. (2018). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology, 1787, 241-253. [Link]
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]
-
Wang, J., et al. (2021). Synthesis of Fluorescent Cyclic Peptides via Gold(I)-Catalyzed Macrocyclization. Journal of the American Chemical Society, 143(35), 14076-14082. [Link]
- Li, P., & Roller, P. P. (2002). Cyclic peptides as inhibitors of protein−protein interactions. Current topics in medicinal chemistry, 2(3), 325-341.
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Rosés, C., et al. (2016). Solid-Phase Synthesis of Cyclic Depsipeptides Containing a Tyrosine Phenyl Ester Bond. Organic Letters, 18(16), 4140-4143. [Link]
-
Wikipedia. Post-translational modification. [Link]
-
Shimadzu. Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]
-
Rosés, C., et al. (2016). Solid-Phase Synthesis of Cyclic Depsipeptides Containing a Tyrosine Phenyl Ester Bond. Organic Letters, 18(16), 4140–4143. [Link]
-
ResearchGate. Derivatization of the l-tyrosine side chain. [Link]
-
Bowles, M. O., et al. (2023). Chemoselective, Oxidation-Induced Macrocyclization of Tyrosine-Containing Peptides. Journal of the American Chemical Society, 145(18), 10216–10223. [Link]
-
ResearchGate. "Safety-Catch" Protecting Groups in Peptide Synthesis. [Link]
-
Organic Letters. Phosphine-Catalyzed Regio- and Stereoselective Umpolung Addition of Amides to Alkynoates: Access to Complex α,β-Dehydroamino Acid Derivatives. [Link]
-
Nam, Y. S., et al. (2019). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 31(49), 1904351. [Link]
-
AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]
Sources
- 1. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-translational modification - Wikipedia [en.wikipedia.org]
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- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]
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- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Incorporating O-Phenyl-L-tyrosine HCl
Introduction: The Significance of O-Phenyl-L-tyrosine in Peptide Drug Discovery
O-Phenyl-L-tyrosine is a non-canonical amino acid of increasing interest in peptidomimetic and drug discovery research. The introduction of a bulky phenyl group onto the hydroxyl moiety of tyrosine fundamentally alters its physicochemical properties. This modification can lead to peptides with enhanced proteolytic stability, altered receptor binding affinities, and unique conformational constraints. These attributes make O-Phenyl-L-tyrosine a valuable building block for designing novel therapeutic peptides and probes to explore complex biological systems. However, the very feature that imparts these desirable properties—the sterically demanding phenyl group—presents a significant challenge during solid-phase peptide synthesis (SPPS). This document provides a comprehensive guide to understanding and overcoming the hurdles associated with the incorporation of O-Phenyl-L-tyrosine into peptide sequences, ensuring high coupling efficiency and final peptide purity.
The Challenge: Steric Hindrance in the Coupling of O-Phenyl-L-tyrosine
The primary obstacle in the efficient incorporation of O-Phenyl-L-tyrosine is the steric hindrance imposed by the bulky phenyl group attached to the tyrosine side chain. During peptide bond formation, the nucleophilic attack of the deprotected N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming amino acid is sterically hindered.[1][2] This can lead to sluggish or incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired full-length peptide.
Furthermore, the phenolic oxygen of tyrosine, even when etherified, can influence the reactivity of the carboxyl group. While the phenyl ether is generally stable, the choice of coupling reagents and conditions must be carefully considered to prevent any potential side reactions.[3][4] The hydrochloride salt form of O-Phenyl-L-tyrosine also necessitates careful neutralization prior to the coupling reaction to ensure the availability of the free carboxylic acid for activation.
Recommended Coupling Strategies and Protocols
To address the challenges of coupling O-Phenyl-L-tyrosine, a robust activation strategy is paramount. The use of highly efficient coupling reagents, appropriate bases, and optimized reaction conditions are key to achieving high coupling yields.
Choice of Coupling Reagents: Uronium/Aminium Salts are Preferred
For sterically hindered amino acids like O-Phenyl-L-tyrosine, uronium or aminium-based coupling reagents are highly recommended over carbodiimides like DCC or DIC alone.[5][6] Reagents such as HATU, HBTU, and HCTU have demonstrated superior performance in difficult couplings due to the formation of highly reactive activated esters.[7][8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for particularly challenging couplings. The presence of the 7-azabenzotriazole (OAt) leaving group results in a more reactive activated ester compared to the HOBt-based esters formed by HBTU.[7][8] This enhanced reactivity can significantly improve the coupling efficiency of O-Phenyl-L-tyrosine.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also effective and more cost-efficient alternatives to HATU. HCTU can be slightly more reactive than HBTU due to the electron-withdrawing effect of the chlorine atom.[7][9]
The Role of the Base: Efficient Activation and Minimal Side Reactions
A non-nucleophilic tertiary base is required to facilitate the activation of the carboxylic acid and to neutralize the protonated N-terminus of the peptide-resin.[5]
-
N,N-Diisopropylethylamine (DIPEA) is the most commonly used base in Fmoc-SPPS. It is a strong, non-nucleophilic base that efficiently deprotonates the carboxylic acid and the incoming amino acid salt.
-
N-Methylmorpholine (NMM) is a slightly weaker base than DIPEA and can be a good alternative to minimize the risk of racemization, although this is less of a concern for urethane-protected amino acids like Fmoc-O-Phenyl-L-tyrosine.[5]
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for a single coupling cycle of Fmoc-O-Phenyl-L-tyrosine HCl in SPPS.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Conclusion
The successful incorporation of O-Phenyl-L-tyrosine into synthetic peptides is readily achievable with a well-defined strategy that directly addresses the challenge of steric hindrance. The use of high-efficiency uronium/aminium coupling reagents, particularly HATU, in conjunction with optimized reaction times and, where available, microwave assistance, will ensure high coupling yields. By following the detailed protocols and considering the key mechanistic principles outlined in these application notes, researchers can confidently utilize this valuable non-canonical amino acid to advance their peptide-based research and drug development programs.
References
-
Dong, J., et al. (2017). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PMC. [Link]
-
Miranda, L. P., & Alewood, P. F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
AAPPTec. (n.d.). Synthesis Notes. [Link]
-
Singh, A., et al. (2016). Tyrosine-derived stimuli responsive, fluorescent amino acids. RSC Advances, 6(81), 77831-77835. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
- Felix, A. M. (1985). Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Slideshare. (2016). Spps and side reactions in peptide synthesis. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]
-
Wang, W., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(6), 1959. [Link]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
University of Calgary. (n.d.). Chapter 27: Peptide synthesis. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 25.8: Peptide Synthesis. [Link]
-
ResearchGate. (2016). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. peptide.com [peptide.com]
- 4. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: A Comparative Guide to the Deprotection of Boc-O-Phenyl-L-tyrosine using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl)
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly within the realm of peptide synthesis and drug development. Its widespread use stems from its stability across a broad spectrum of nucleophilic and basic conditions, juxtaposed with its facile and clean removal under acidic conditions.[1] This application note provides a detailed comparative analysis of two of the most prevalent acidic reagents for Boc deprotection: trifluoroacetic acid (TFA) and hydrochloric acid (HCl), with a specific focus on the deprotection of Boc-O-Phenyl-L-tyrosine.
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and a critical evaluation of each method to inform the selection of the most appropriate deprotection strategy for a given synthetic challenge.
Mechanism of Acid-Catalyzed Boc Deprotection
The fundamental mechanism for the acid-catalyzed removal of a Boc group is consistent for both TFA and HCl. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[2][3] This initial step enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[1][2] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and liberating the free amine.[1][2] The newly deprotected amine is then protonated by the acid in the reaction medium, forming the corresponding amine salt (trifluoroacetate or hydrochloride).[1]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
The Challenge of Side Reactions: The Tert-Butyl Cation
A critical consideration in Boc deprotection is the fate of the generated tert-butyl cation.[4] This highly reactive electrophile can engage in side reactions with nucleophilic residues within the substrate, particularly electron-rich aromatic rings.[4] In the context of tyrosine derivatives, this can lead to undesired alkylation of the phenolic ring. While the O-phenyl group in Boc-O-Phenyl-L-tyrosine offers protection to the hydroxyl functionality, the aromatic rings of both the tyrosine and the O-phenyl substituent can still be susceptible to alkylation.
To mitigate these side reactions, "scavengers" are often added to the reaction mixture.[5][6] Scavengers are nucleophilic species that effectively trap the tert-butyl cation, preventing it from reacting with the desired product.[7] Common scavengers include water, triisopropylsilane (TIS), and thioanisole.
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
TFA is a strong organic acid that is widely used for Boc deprotection due to its high efficiency and volatility, which simplifies its removal during workup.[3][] It is typically used in a mixture with a solvent such as dichloromethane (DCM).[3][9]
Causality Behind Experimental Choices:
-
TFA Concentration: A common concentration range for TFA in DCM is 25-50%.[9][10] Higher concentrations of TFA lead to faster deprotection rates. For substrates with other acid-labile protecting groups, a lower concentration of TFA may be employed to achieve selective deprotection.
-
Solvent: DCM is a common solvent due to its ability to dissolve a wide range of organic compounds and its relative inertness under the acidic conditions.[11]
-
Scavengers: The inclusion of scavengers is crucial, especially when dealing with sensitive amino acids like tyrosine. Water and TIS are frequently used in TFA-mediated deprotection to quench the tert-butyl cation.
-
Temperature: The reaction is typically performed at room temperature, as the high reactivity of TFA generally does not necessitate heating.
Experimental Protocol: TFA Deprotection of Boc-O-Phenyl-L-tyrosine
Materials:
-
Boc-O-Phenyl-L-tyrosine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Water (optional, as a scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-O-Phenyl-L-tyrosine (1.0 eq) in anhydrous DCM (approximately 10 mL per gram of substrate).
-
Addition of Scavengers (Optional but Recommended): To the solution, add water (2.5-5% v/v) and/or TIS (2.5-5% v/v).
-
Addition of TFA: Cool the flask in an ice bath. Slowly add TFA (typically 25-50% v/v of the total solvent volume) to the stirred solution. The addition should be done dropwise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1] b. Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or DCM). c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution. d. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude deprotected product.
-
Purification: The resulting O-Phenyl-L-tyrosine can be further purified by techniques such as recrystallization or column chromatography if necessary.
Method 2: Deprotection using Hydrochloric Acid (HCl)
Hydrochloric acid, typically used as a solution in an organic solvent like dioxane or ethyl acetate, offers a cost-effective and readily available alternative to TFA.[1]
Causality Behind Experimental Choices:
-
HCl Source: Commercially available solutions of HCl in dioxane (e.g., 4M) are convenient and commonly used.[1][12] Alternatively, HCl gas can be bubbled through an appropriate solvent, or acetyl chloride can be added to an alcohol like methanol to generate HCl in situ.
-
Solvent: Dioxane and ethyl acetate are common choices.[1][11] Methanol can also be used, particularly when generating HCl from acetyl chloride.[13]
-
Reaction Time: Deprotection with HCl may require longer reaction times compared to TFA, ranging from 1 to 12 hours at room temperature.[1]
-
Product Isolation: The product is obtained as the hydrochloride salt, which is often a crystalline solid and can sometimes be isolated by simple filtration.[14]
Experimental Protocol: HCl Deprotection of Boc-O-Phenyl-L-tyrosine
Materials:
-
Boc-O-Phenyl-L-tyrosine
-
4M HCl in dioxane (or a solution of HCl in another suitable solvent)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Dissolve Boc-O-Phenyl-L-tyrosine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.
-
Addition of HCl: To the stirred solution, add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).
-
Reaction Monitoring: Stir the reaction at room temperature for 1-12 hours.[1] Monitor the reaction progress by TLC or LC-MS.
-
Product Isolation: a. Upon completion, the product hydrochloride salt may precipitate out of the solution. b. If precipitation occurs, add anhydrous diethyl ether to the reaction mixture to further induce precipitation. c. Collect the solid product by vacuum filtration using a Buchner funnel. d. Wash the solid with cold anhydrous diethyl ether to remove any non-polar impurities. e. Dry the product under vacuum to obtain the O-Phenyl-L-tyrosine hydrochloride salt.
-
Neutralization (Optional): If the free amine is required, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by extraction and drying as described in the TFA protocol.
Comparative Analysis: TFA vs. HCl
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Reactivity | Highly reactive, leading to fast deprotection times (typically 1-2 hours).[10] | Moderately reactive, often requiring longer reaction times (1-12 hours).[1] |
| Selectivity | Can be less selective in the presence of other acid-labile groups. | Can offer better selectivity with careful control of reaction conditions. |
| Workup | Requires neutralization and extraction steps. TFA salts can sometimes be oily.[14] | Product often precipitates as a crystalline hydrochloride salt, simplifying isolation.[14] |
| Cost | More expensive. | More cost-effective.[1] |
| Safety | Corrosive and volatile. Requires careful handling in a fume hood. | Corrosive. Solutions in organic solvents are also volatile and require handling in a fume hood. |
| Byproducts | Can generate fluorinated byproducts. | Potential for chlorinated byproducts.[1] |
Workflow Comparison
Figure 2: Comparative workflow of TFA and HCl deprotection methods.
The choice between TFA and HCl for the deprotection of Boc-O-Phenyl-L-tyrosine depends on several factors, including the scale of the reaction, the presence of other sensitive functional groups, cost considerations, and desired product form.
-
TFA is the preferred reagent for rapid and efficient deprotection, especially in solid-phase peptide synthesis where speed is crucial. However, the potential for side reactions necessitates the use of scavengers, and the workup can be more involved.
-
HCl offers a milder and more cost-effective alternative. The frequent precipitation of the hydrochloride salt provides a significant advantage in terms of product isolation and purity. This method may be particularly advantageous in solution-phase synthesis where longer reaction times are acceptable.
Ultimately, the optimal method should be determined on a case-by-case basis, with careful consideration of the specific requirements of the synthetic route.
References
-
Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O. Retrieved from
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Tyr(Bzl)-OH. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Organic Letters. (2021). Phosphine-Catalyzed Regio- and Stereoselective Umpolung Addition of Amides to Alkynoates: Access to Complex α,β-Dehydroamino Acid Derivatives. Retrieved from [Link]
-
Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]
-
Reddit. (2021). Boc De-protection. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]
-
National Institutes of Health. (2014). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]
-
Google Patents. (n.d.). EP0403600A4 - Deprotection of protected peptides. Retrieved from
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]
-
ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
PubMed. (1998). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]
-
PubMed. (1987). SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 9. chempep.com [chempep.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. reddit.com [reddit.com]
O-Phenyl-L-tyrosine as a Phenylalanine Bioisostere: A Guide for Peptide-Based Drug Discovery
Introduction: The Role of Bioisosterism in Modern Drug Design
In the landscape of peptide therapeutics, the strategic modification of amino acid residues is a cornerstone of optimizing drug candidates. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and steric properties, is a powerful tool for enhancing potency, selectivity, metabolic stability, and pharmacokinetic profiles. Phenylalanine (Phe), with its hydrophobic phenyl side chain, is a frequent constituent of bioactive peptides, often playing a critical role in receptor recognition and binding. However, its metabolic susceptibility and contribution to overall peptide lipophilicity can present challenges in drug development. This application note provides a comprehensive guide for researchers on the use of O-Phenyl-L-tyrosine as a bioisostere of phenylalanine, offering a nuanced approach to modulating peptide properties.
O-Phenyl-L-tyrosine: A Strategic Bioisostere for Phenylalanine
O-Phenyl-L-tyrosine is a non-proteinogenic amino acid that closely mimics the structure of phenylalanine. The key distinction is the ether linkage connecting the phenyl ring to the tyrosine scaffold. This seemingly subtle modification introduces several potential advantages for the medicinal chemist.
Structural and Physicochemical Rationale
The introduction of an oxygen atom in the side chain of O-Phenyl-L-tyrosine imparts a slight increase in polarity compared to the purely hydrophobic side chain of phenylalanine. This can influence solubility and interactions with the biological microenvironment. The ether linkage also introduces a degree of conformational flexibility, which can be exploited to fine-tune peptide backbone and side-chain orientations for optimal receptor engagement.
Table 1: Comparative Physicochemical Properties of Phenylalanine and O-Phenyl-L-tyrosine (Predicted)
| Property | L-Phenylalanine | O-Phenyl-L-tyrosine | Rationale for Bioisosteric Replacement |
| Molecular Weight | 165.19 g/mol | 271.31 g/mol | Increased mass may influence binding kinetics. |
| logP (Predicted) | ~1.79 | ~2.5 (estimated) | Modulation of lipophilicity to improve ADME properties. |
| Hydrogen Bond Acceptors | 0 | 1 (ether oxygen) | Potential for additional hydrogen bonding interactions with receptors. |
| Rotatable Bonds | 3 | 5 | Increased conformational flexibility may allow for better fitting into binding pockets. |
Synthesis of O-Phenyl-L-tyrosine
The synthesis of O-Phenyl-L-tyrosine can be achieved through several established organometallic cross-coupling reactions. The copper-catalyzed Ullmann condensation is a robust and widely applicable method for the formation of the diaryl ether bond.
Protocol 1: Synthesis of Fmoc-O-Phenyl-L-tyrosine-OH
This protocol outlines a general procedure for the synthesis of the Fmoc-protected O-Phenyl-L-tyrosine monomer, ready for use in solid-phase peptide synthesis (SPPS).
Materials:
-
N-α-Fmoc-L-tyrosine
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-α-Fmoc-L-tyrosine (1 equivalent), cesium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF to dissolve the reagents.
-
To this mixture, add iodobenzene (1.5 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford Fmoc-O-Phenyl-L-tyrosine-OH.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Incorporation of O-Phenyl-L-tyrosine into Peptides via SPPS
The incorporation of O-Phenyl-L-tyrosine into a peptide sequence follows the standard principles of solid-phase peptide synthesis. The Fmoc-protected monomer can be coupled using common activating agents.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing O-Phenyl-L-tyrosine
This protocol provides a general workflow for incorporating Fmoc-O-Phenyl-L-tyrosine-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-O-Phenyl-L-tyrosine-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-O-Phenyl-L-tyrosine-OH at the desired position.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating O-Phenyl-L-tyrosine.
Characterization of O-Phenyl-L-tyrosine Containing Peptides
The synthesized and purified peptide should be rigorously characterized to confirm its identity and purity.
Table 2: Analytical Techniques for Peptide Characterization
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and quantification. | A single major peak indicating high purity (>95%). |
| Mass Spectrometry (e.g., ESI-MS) | Molecular weight confirmation. | Observed mass should match the theoretical mass of the peptide containing O-Phenyl-L-tyrosine. |
| Tandem MS (MS/MS) | Sequence verification. | Fragmentation pattern should confirm the amino acid sequence, including the position of the O-Phenyl-L-tyrosine residue. |
| NMR Spectroscopy (¹H, COSY, TOCSY) | Structural analysis and conformational assessment. | Chemical shifts and coupling constants can provide insights into the peptide's three-dimensional structure in solution. |
| Circular Dichroism (CD) Spectroscopy | Secondary structure analysis. | CD spectra can reveal the presence of α-helices, β-sheets, or random coil structures and can be compared to the native peptide to assess the impact of the bioisosteric replacement. |
Application in Drug Discovery: Modulating Biological Activity and Pharmacokinetics
The substitution of phenylalanine with O-Phenyl-L-tyrosine can have profound effects on a peptide's biological properties.
Receptor Binding and Functional Activity
The altered steric and electronic properties of the O-Phenyl-L-tyrosine side chain can modulate the affinity and selectivity of the peptide for its target receptor. The introduction of a hydrogen bond acceptor (the ether oxygen) may lead to new, favorable interactions within the binding pocket. It is crucial to perform in vitro binding assays (e.g., radioligand binding assays, surface plasmon resonance) and functional assays (e.g., cAMP assays, calcium flux assays) to quantify these effects.
Application Note: Optimized Preparation and Handling of O-Phenyl-L-tyrosine HCl for Orthogonal Translation Systems
Abstract & Scope
The incorporation of non-canonical amino acids (ncAAs) such as O-Phenyl-L-tyrosine into proteins via orthogonal translation systems (e.g., M. jannaschii TyrRS/tRNA pairs) requires precise control over bioavailability. Unlike standard amino acids, O-Phenyl-L-tyrosine possesses a biphenyl ether motif that significantly increases hydrophobicity. Furthermore, the hydrochloride (HCl) salt form introduces specific solubility behaviors that, if mishandled, lead to precipitation in neutral cell culture media, "pH shock" to mammalian cells, or oxidative degradation.
This guide provides a chemically grounded, field-proven protocol for preparing stable stock solutions of O-Phenyl-L-tyrosine HCl, ensuring high incorporation efficiency in mammalian (HEK293, HeLa, CHO) and bacterial systems.
Chemical Context & Solubility Logic
To prepare a robust stock, one must understand the "Solubility Trap" inherent to tyrosine derivatives.
-
The Molecule: O-Phenyl-L-tyrosine is a tyrosine derivative where the phenolic hydroxyl hydrogen is replaced (or the ring is extended) to form a biphenyl ether. This adds significant lipophilicity compared to native tyrosine.
-
The Salt (HCl): The commercially available HCl salt is acidic. In pure water, it dissociates to release protons, resulting in a solution pH of ~1–2.
-
The Trap: While soluble in its acidic form (pH < 2) and basic form (pH > 9), the molecule passes through its Isoelectric Point (pI) near neutral pH (pH 5–7). At the pI, the net charge is zero (zwitterion), and solubility is at its absolute minimum.
-
Risk:[1] Adding an acidic aqueous stock directly to neutral media can cause the local pH to transit through the pI, causing the amino acid to crash out as a precipitate that cells cannot uptake.
-
Solvent Decision Matrix
| Feature | Method A: Anhydrous DMSO (Recommended) | Method B: Aqueous NaOH (Alternative) |
| Solubility Limit | High (>100 mM) | Moderate (50–100 mM) |
| Stability | High (Hydrolysis resistant) | Moderate (Oxidation risk at high pH) |
| Sterility | Requires chemical compatibility (PTFE/Nylon) | Standard filtration (PES/PVDF) |
| Cell Toxicity | Low (if final DMSO < 0.5%) | Low (if pH buffered correctly) |
| Use Case | Standard GCE experiments | DMSO-sensitive cell lines |
Protocol A: The DMSO "Gold Standard" (Recommended)
This method is preferred for 95% of applications due to the high solubility of the aromatic ring in DMSO and the prevention of isoelectric precipitation.
Reagents & Equipment[1][2][3][4]
-
O-Phenyl-L-tyrosine HCl (Store at -20°C, desiccated).[1]
-
DMSO (Dimethyl Sulfoxide) , Anhydrous, Cell Culture Grade (≥99.9%).
-
Vortex Mixer .
-
Syringe Filter: 0.2 µm, PTFE or Nylon (Do not use Cellulose Acetate).
-
Amber Microcentrifuge Tubes (Light sensitive).
Step-by-Step Procedure
-
Calculate Mass for 100 mM Stock:
-
Solubilization:
-
Weigh the powder into a sterile tube.
-
Add the calculated volume of Anhydrous DMSO .
-
Critical: Do not add water. The HCl salt will dissolve readily in DMSO.
-
Vortex vigorously for 30–60 seconds until the solution is perfectly clear.
-
-
Sterilization:
-
Filter the solution through a 0.2 µm PTFE or Nylon syringe filter into a sterile amber tube.
-
Why: DMSO is bacteriostatic but not sporicidal; filtration removes particulate contaminants that could nucleate precipitation.
-
-
Storage:
-
Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (Stable for 6–12 months).
-
Warning: DMSO freezes at 19°C. Ensure stock is fully thawed and vortexed before use, as gradients can form upon freezing.
-
Protocol B: The Aqueous Alkaline Method (Alternative)
Use this only if your cells are hypersensitive to DMSO. This method relies on driving the pH > 10 to deprotonate the ammonium group and maintain solubility.
Reagents
-
1.0 M NaOH (Sterile).
-
1.0 M HEPES Buffer (pH 7.4).
-
Sterile Water (Milli-Q/WFI).[1]
Step-by-Step Procedure
-
Preparation (50 mM Stock):
-
Weigh 146.9 mg (approx. for 10 mL).
-
Add 8.0 mL of Sterile Water. Result: Suspension or cloudy solution (acidic).
-
Dropwise Titration: While vortexing, slowly add 1.0 M NaOH .
-
Observation: The solution will clear as the pH rises above 9–10.
-
Caution: Do not overshoot pH > 12 to avoid chemical degradation.
-
-
Volume Adjustment:
-
Add water to reach the final volume of 10 mL .
-
-
Sterilization:
-
Filter immediately through a 0.22 µm PES filter.
-
-
Usage Note:
-
This stock is highly basic. When adding to cell culture media, the buffering capacity of the media (bicarbonate/HEPES) must be sufficient to neutralize the added base.
-
Cell Culture Application (The "Dropwise" Technique)
The moment of addition is critical. Dumping a hydrophobic UAA stock into media can cause immediate precipitation.
Target Concentration: Typically 0.2 mM to 1.0 mM final concentration in media.
Workflow
-
Pre-warm the culture media to 37°C.
-
Thaw the 100 mM DMSO stock (Protocol A). Vortex until uniform.
-
Rapid Mixing:
-
Option 1 (Pre-mix): Add the required volume of stock to a separate aliquot of fresh media. Vortex immediately. Then exchange the media on the cells.
-
Option 2 (Direct): While gently swirling the culture dish/flask, add the stock dropwise to the center of the vessel.
-
-
Incubation: Proceed with transfection or induction as per the GCE protocol.
Quantitative Dilution Table (for 10 mL Media)
| Desired Final Conc. | Stock Conc. | Volume of Stock to Add | Final DMSO % |
| 0.2 mM | 100 mM | 20 µL | 0.2% |
| 0.5 mM | 100 mM | 50 µL | 0.5% |
| 1.0 mM | 100 mM | 100 µL | 1.0%* |
*Note: 1.0% DMSO is the upper limit for many sensitive lines (e.g., primary neurons). For robust lines (HEK293T), 1% is usually tolerated for 24-48h.
Visualization: The Solubility & Workflow Logic
Figure 1: Decision pathway for solubilization. DMSO avoids the isoelectric precipitation trap common in aqueous preparations.
QC & Troubleshooting
Validation of Stock: Since O-Phenyl-L-tyrosine is non-fluorescent and looks like water/DMSO, use a biological reporter for QC.
-
The GFP-Amber Assay: Transfect cells with a plasmid encoding GFP with an amber stop codon (TAG) at a permissive site (e.g., Y39TAG) and the orthogonal tRNA/Synthetase pair.
-
Pass: Green fluorescence observed only in the presence of the UAA stock.
-
Fail: No fluorescence (Stock degraded/precipitated) or Fluorescence in absence of UAA (Synthetase is not orthogonal).
Common Issues:
| Symptom | Probable Cause | Solution |
| Crystals in Media | "Shock" precipitation upon addition.[1] | Pre-dilute stock in 1 mL warm media, vortex, then add to bulk. |
| Cell Death | DMSO toxicity or acidic shock.[1] | Use Method B (NaOH) or reduce DMSO conc. to <0.5%.[1] |
| Brown Solution | Oxidation of phenol group.[1] | Discard stock. Store new stock at -80°C under nitrogen if possible. |
References
-
Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature, 510(7504), 205-213. Link[1]
-
Wang, L., & Schultz, P. G. (2002). "Expanding the genetic code." Chemical Communications, (1), 1-11. Link
-
Sigma-Aldrich/Merck. "Amino Acid Solubility & Stability Guidelines."[1] Link
-
Crone, M. A., et al. (2022). "Aebersold Lab Protocol: Preparation of Non-Canonical Amino Acids." Nature Protocols Exchange. (Generalized reference for UAA handling). Link
-
Young, D. D., & Deiters, A. (2007). "Photochemical activation of protein function in bacterial and mammalian cells." Angewandte Chemie, 46(23), 4290-4292. (Describes handling of hydrophobic phenylalanine/tyrosine derivatives). Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Solubility of O-Phenyl-L-tyrosine HCl in DMF
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dissolving O-Phenyl-L-tyrosine hydrochloride in N,N-Dimethylformamide (DMF). Instead of a simple list of steps, we will explore the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot this specific solubility issue.
Part 1: Foundational Understanding: The Chemistry of the Challenge
Before diving into protocols, it's crucial to understand the key players in this system. The difficulty in achieving a clear solution arises from the specific physicochemical properties of both the solute and the solvent.
-
The Solute: O-Phenyl-L-tyrosine Hydrochloride This molecule is an amino acid derivative, but its salt form is what dictates its behavior. As a hydrochloride salt, the amino group is protonated, giving it a positive charge (-NH₃⁺). This creates a strong ionic interaction with the chloride anion (Cl⁻). The molecule thus has a high crystal lattice energy—a strong, stable structure that requires significant energy to break apart. While the phenyl and tyrosine components have organic character, the ionic salt head is the dominant feature governing its solubility in aprotic solvents.
-
The Solvent: N,N-Dimethylformamide (DMF) DMF is a polar aprotic solvent.[1][2] Its polarity and high dielectric constant make it an excellent solvent for many organic compounds. It is particularly effective at solvating cations (like the protonated amine) by coordinating its oxygen atom (the negative end of the molecule's dipole) around the positive charge. However, its positively charged region is sterically hindered, making it less efficient at solvating anions (like Cl⁻). This inefficient solvation of the chloride ion is a primary reason why the crystal lattice of the HCl salt does not readily break down in pure DMF.
The core issue is a classic case of solute-solvent mismatch: the solvent is not fully capable of overcoming the solute's crystal lattice energy on its own. Our troubleshooting will therefore focus on strategies to either increase the solvent's energy or modify the solute to make it more compatible with the solvent.
Part 2: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common initial questions and provides simple, first-line approaches to try before moving to more complex chemical modifications.
Q1: I've added O-Phenyl-L-tyrosine HCl to DMF at room temperature and it's just a suspension. What should I do first?
A1: Your first step should be to introduce mechanical and thermal energy. The goal is to increase the kinetic energy of the system to help the solvent molecules break down the solute's crystal lattice.
-
Mechanical Agitation: Simple stirring is often insufficient. Use a vortex mixer for several minutes or, more effectively, place the vial in an ultrasonic bath. Sonication uses high-frequency sound waves to create and collapse microscopic bubbles, a process called cavitation, which generates localized energy to break apart solid particles and enhance dissolution.[3][4][5]
-
Gentle Heating: Increasing the temperature directly increases the kinetic energy of the solvent molecules, making them more effective at breaking solute-solute interactions.[6][7][8] Start by warming the mixture to 40-50 °C with continuous stirring.
Q2: How high can I heat my solution? Are there risks?
A2: Yes, there are risks. While many amino acid derivatives are stable, excessive heat can cause degradation, especially over long periods. We recommend a systematic approach to determine the optimal temperature without compromising your material's integrity. See Protocol A for a detailed methodology. As a general rule, avoid temperatures above 80 °C unless you have data confirming the thermal stability of your specific compound.
Q3: I've heated and sonicated the mixture, and it's still not fully dissolved. Does this mean it's insoluble?
A3: Not necessarily. You may have reached the saturation limit of O-Phenyl-L-tyrosine HCl in pure DMF under those conditions. At this point, the rate of dissolution equals the rate of precipitation, and no more solute will dissolve. To overcome this, you need to modify the chemical environment to make the solute inherently more soluble in the solvent system. This is where advanced techniques like co-solvents or basicity modification become necessary.
Part 3: Advanced Troubleshooting & Detailed Protocols
If initial methods fail, a more systematic and chemically-driven approach is required. The following protocols provide step-by-step instructions for advanced troubleshooting.
Protocol A: Systematic Temperature Screening
This protocol helps you find the optimal temperature for dissolution while minimizing the risk of degradation.
-
Preparation: Prepare four identical small-scale suspensions of your compound in DMF at your target concentration.
-
Control: Keep one sample at room temperature (RT).
-
Heating: Place the other three samples in separate heating blocks or water baths set to 40 °C, 60 °C, and 80 °C.
-
Observation: Stir all four samples for a set period (e.g., 30 minutes). Observe and record the degree of dissolution in each.
-
Analysis: If a sample at a higher temperature dissolves, take a small aliquot and analyze it (e.g., by HPLC or LC-MS) to check for degradation products compared to the room temperature sample.
| Temperature | Observation (Example) | Recommendation |
| Room Temp | Cloudy Suspension | Baseline |
| 40 °C | Slightly Hazy | Continue to next step if not fully dissolved |
| 60 °C | Clear Solution | Optimal Temperature. Verify with analysis. |
| 80 °C | Clear Solution | High risk. Check for degradation. |
Protocol B: Co-Solvent Screening
A co-solvent can fundamentally alter the properties of DMF to improve its solvating power for ionic salts. Protic co-solvents are particularly useful here as they can solvate the chloride anion via hydrogen bonding, which DMF cannot do effectively.
-
Selection: Choose a set of co-solvents to screen. See the table below for suggestions.
-
Preparation: Prepare a stock solution of your compound suspended in DMF.
-
Addition: To small, equal volumes of the stock suspension, add the co-solvent dropwise or in small percentage increments (e.g., 1%, 2%, 5% v/v).
-
Observation: After each addition, vortex or sonicate the mixture and observe for dissolution. Note the percentage of co-solvent required to achieve a clear solution.
-
Caution: Be aware that adding too much of a co-solvent, particularly water or alcohols, can decrease the solubility of the organic portions of the molecule, potentially causing it to "oil out" or precipitate.
| Co-Solvent | Rationale | Starting % (v/v) | Potential Issues |
| Water | Excellent at solvating both cations and anions (H-bonding with Cl⁻). | 1-5% | Can interfere with downstream water-sensitive reactions. |
| Methanol (MeOH) | Protic solvent that can solvate Cl⁻. Less polar than water. | 2-10% | Can alter reaction kinetics. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic, but can enhance the overall solvating power of the system. | 5-15% | Can be difficult to remove; may interfere with some reactions. |
Protocol C: Basicity Modification (In-Situ Neutralization)
This is the most powerful chemical technique for this specific problem. The goal is to deprotonate the -NH₃⁺Cl⁻ salt to form the neutral, free-base form of O-Phenyl-L-tyrosine in situ. This neutral form lacks the high crystal lattice energy of the salt and is significantly more soluble in organic solvents like DMF.
The Chemistry: R-NH₃⁺Cl⁻ (solid, low solubility) + Base → R-NH₂ (dissolved, high solubility) + Base-H⁺Cl⁻ (dissolved salt byproduct)
Caption: Deprotonation of the HCl salt to the more soluble free amine.
Experimental Protocol:
-
Choose a Base: Use a non-nucleophilic tertiary amine base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). These are strong enough to deprotonate the ammonium salt but are unlikely to cause side reactions.
-
Calculate Stoichiometry: This is critical. You need to add exactly one molar equivalent of the base for every one molar equivalent of O-Phenyl-L-tyrosine HCl.
-
Example: If you have 293.75 mg of O-Phenyl-L-tyrosine HCl (MW = 293.75 g/mol ), you have 1.0 mmol. You will need 1.0 mmol of TEA (MW = 101.19 g/mol , density = 0.726 g/mL). This corresponds to 101.19 mg or approximately 139 µL of TEA.
-
-
Procedure: a. Suspend the O-Phenyl-L-tyrosine HCl in your desired volume of DMF. b. While stirring, slowly add the calculated single equivalent of TEA or DIPEA. c. The suspension should rapidly clarify into a clear solution as the free amine is formed. Gentle warming or sonication can be used to speed up the final dissolution of any remaining particles.
Part 4: Overall Troubleshooting Workflow
The following diagram provides a comprehensive decision-making workflow to guide you from initial problem to final solution.
Caption: Decision workflow for dissolving O-Phenyl-L-tyrosine HCl in DMF.
References
-
Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1535–1545. Available from: [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
Taylor & Francis Online. (2022, May 8). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). L-Tyrosine. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
-
American Chemical Society. (2024, January 25). Total Synthesis of Chrysosporazines B and C. Organic Letters. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). O-Allyl-L-Tyrosine HCl. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (2021). Investigation of Protonation Constants of L-Tyrosine in DMF and EG-Water Mixtures by Spectrophotometric Method. IOSR-JAC, 14(3), 25-31. Available from: [Link]
-
ResearchGate. (2015). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. AAPS PharmSciTech. Available from: [Link]
-
Chemistry LibreTexts. (2022, July 4). Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
Springer. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1). Available from: [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Chemistry 302, University of Texas. (n.d.). What is the protonation state? Retrieved from [Link]
-
ACS Publications. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 48(21), 3667–3672. Available from: [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
ResearchGate. (2000). Solubility characteristics of R22-DMF refrigerant-absorbent combination. International Journal of Refrigeration, 23(6), 443-450. Available from: [Link]
-
bepls. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(4), 118-123. Available from: [Link]
-
Reddit. (2021, June 17). question about amino acids and protonation states. r/Mcat. Retrieved from [Link]
-
ACS Publications. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 54(13), 2843–2855. Available from: [Link]
-
Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved from [Link]
-
ACS Publications. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1535–1545. Available from: [Link]
-
SciSpace. (2008). Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19356–19365. Available from: [Link]
-
ACS Publications. (2021). Analysis of Protonation Equilibria of Amino Acids in Aqueous Solutions Using Microsoft Excel. Journal of Chemical Education, 98(2), 582–588. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Modeling solubility and acid–base properties of some amino acids in aqueous NaCl and (CH3)4NCl aqueous solutions at different ionic strengths and temperatures. Journal of the Iranian Chemical Society, 13, 1953–1970. Available from: [Link]
-
IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]
-
ResearchGate. (2019). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Journal of Drug Delivery Science and Technology, 52, 12-20. Available from: [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]
-
Univar Solutions. (n.d.). Dimethylformamide, Technical Grade, Liquid. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12, 19356-19365. Available from: [Link]
-
ResearchGate. (2021). Solubility of amino acid (AA) derivatives in DMF, neat green solvents and selected binary mixtures. Green Chemistry. Available from: [Link]
-
Arrow@TU Dublin. (2010). Ultrasound-Assisted SWNTs Dispersion: Effects of Sonication Parameters and Solvent Properties. Retrieved from [Link]
-
ACS Publications. (2024). Total Synthesis of Chrysosporazines B and C. Organic Letters. Available from: [Link]
-
Jebsen & Jessen Chemicals. (n.d.). N,N-Dimethylformamide: Our Product Information. Retrieved from [Link]
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- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization of O-Phenyl-L-tyrosine During Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization of O-Phenyl-L-tyrosine during peptide coupling reactions. As Senior Application Scientists, we combine technical expertise with practical field insights to help you maintain the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for O-Phenyl-L-tyrosine?
A1: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid, leading to a mixture of L- and D-enantiomers.[1] For O-Phenyl-L-tyrosine, a bulky, sterically hindered aromatic amino acid, this is a significant concern because the incorporation of the D-isomer can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary causes of racemization during the coupling of O-Phenyl-L-tyrosine?
A2: The primary cause is the activation of the carboxylic acid group, which makes the α-proton more acidic and susceptible to abstraction by a base. This leads to the formation of a planar intermediate (an oxazolone or an enolate), which can be re-protonated from either side, resulting in racemization.[2] Factors such as the choice of coupling reagent, the strength and concentration of the base, reaction temperature, and solvent polarity all play crucial roles.
Q3: Are sterically hindered amino acids like O-Phenyl-L-tyrosine more prone to racemization?
A3: Yes, sterically hindered amino acids can be more susceptible to racemization. The bulky side chain can slow down the rate of the desired coupling reaction, providing a larger window of opportunity for the activated intermediate to racemize before the peptide bond is formed.
Q4: Which coupling reagents are generally recommended for sterically hindered amino acids like O-Phenyl-L-tyrosine to minimize racemization?
A4: For sterically hindered amino acids, coupling reagents known for their high reactivity and resistance to racemization are recommended. These include phosphonium-based reagents like PyBOP and uronium/aminium-based reagents such as HBTU, HATU, and particularly reagents like COMU and DEPBT which have shown excellent results in minimizing epimerization for challenging couplings.[3][4]
Q5: What is the role of additives like HOBt and HOAt in preventing racemization?
A5: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization.[1] They react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated species and is still sufficiently reactive to form the peptide bond. HOAt is often considered more effective than HOBt in both accelerating coupling and suppressing racemization.[1]
Troubleshooting Guide: Racemization of O-Phenyl-L-tyrosine
This section provides a systematic approach to troubleshooting and resolving issues with racemization during the coupling of O-Phenyl-L-tyrosine.
Symptom: Significant level of D-isomer detected in the final peptide.
Potential Cause 1: Inappropriate Coupling Reagent
The choice of coupling reagent is critical. Some reagents are inherently more likely to cause racemization than others, especially with sterically hindered residues.
Solution:
-
Switch to a low-racemization coupling reagent. For sterically hindered amino acids like O-Phenyl-L-tyrosine, consider using reagents known to minimize racemization.[3][4]
-
COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)) methanaminium hexafluorophosphate): Known for high coupling efficiency and reduced epimerization.[5]
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): Particularly effective for coupling easily epimerized amino acids like aryl glycines.[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective reagent, especially when paired with a hindered base.
-
Potential Cause 2: Inappropriate Base or Base Concentration
The presence of a strong base can readily abstract the α-proton of the activated amino acid, leading to racemization.[2]
Solution:
-
Use a weaker, sterically hindered base. Instead of highly basic options like diisopropylethylamine (DIEA), opt for bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[6]
-
Optimize base concentration. Use the minimum amount of base necessary for the reaction to proceed efficiently.
Potential Cause 3: High Reaction Temperature
Elevated temperatures accelerate the rate of racemization.
Solution:
-
Perform the coupling reaction at a lower temperature. Conducting the coupling at 0 °C or even room temperature is generally preferred over elevated temperatures, especially during microwave-assisted synthesis.[6]
Potential Cause 4: Unsuitable Solvent
The polarity of the solvent can influence the rate of racemization.
Solution:
-
Consider less polar solvents. Where solubility allows, using less polar solvents may help to reduce the rate of racemization. However, in solid-phase peptide synthesis (SPPS), the choice of solvent is often dictated by resin swelling and reagent solubility, with DMF being a common choice.
Decision-Making Workflow for Troubleshooting Racemization
Caption: Troubleshooting workflow for addressing O-Phenyl-L-tyrosine racemization.
Data Summary: Coupling Reagent Performance for Sterically Hindered Amino Acids
While specific data for O-Phenyl-L-tyrosine is limited, the following table summarizes the performance of various coupling reagents for Phenylglycine (Phg), another sterically hindered aromatic amino acid prone to racemization. This data provides a strong indication of which reagents are likely to perform well with O-Phenyl-L-tyrosine.
| Coupling Reagent | Base | % D-isomer (Epimerization) | Reference |
| HBTU | DIEA | High | [7] |
| HATU | DIEA | Moderate to High | [7] |
| DEPBT | TMP | Negligible | [3] |
| COMU | TMP | Negligible | [3] |
| DIC/HOBt | DIEA | Moderate | [7] |
Data adapted from studies on Phenylglycine, a sterically analogous amino acid.[3][7] TMP = 2,4,6-Trimethlypyridine (Collidine), DIEA = Diisopropylethylamine.
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for O-Phenyl-L-tyrosine using COMU
This protocol is designed to minimize racemization during the coupling of Fmoc-O-Phenyl-L-tyrosine-OH in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-O-Phenyl-L-tyrosine-OH
-
Resin-bound peptide with a free N-terminal amine
-
COMU
-
2,4,6-Collidine (TMP)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-O-Phenyl-L-tyrosine-OH in DMF.
-
Add 3 equivalents of COMU to the amino acid solution.
-
Add 6 equivalents of 2,4,6-collidine.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing and Monitoring:
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Protocol 2: Chiral HPLC Analysis for Racemization Quantification
This protocol outlines a general method for determining the extent of racemization of O-Phenyl-L-tyrosine in a synthetic peptide.
Materials:
-
Purified peptide containing O-Phenyl-L-tyrosine
-
6 M HCl
-
Chiral HPLC column (e.g., a cyclodextrin-based or teicoplanin-based column)[8][9]
-
Appropriate mobile phase (typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer)
Procedure:
-
Peptide Hydrolysis:
-
Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
-
Sample Preparation:
-
Dry the hydrolysate to remove the acid.
-
Re-dissolve the amino acid mixture in a suitable buffer or mobile phase.
-
-
Chiral HPLC Analysis:
-
Inject the sample onto a pre-equilibrated chiral HPLC column.
-
Separate the D- and L-isomers of O-Phenyl-tyrosine using an optimized mobile phase.
-
Quantify the peak areas for the D- and L-enantiomers to determine the percentage of racemization.
-
Racemization Mechanism via Oxazolone Formation
Caption: The primary mechanism of racemization via oxazolone formation.
References
- Liang, C., Behnam, M. A., & Klein, C. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329.
-
Zhang, L., & Xu, J. (2008). Study on the racemization of L-tyrosine. ResearchGate. Retrieved from [Link]
- Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
-
Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]
-
Liang, C., Behnam, M. A., & Klein, C. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Request PDF. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Muhajir, M., et al. (2023). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]
-
Lomenová, A., Hroboňová, K., & Lehotay, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Request PDF. Retrieved from [Link]
-
Ye, Y. H., Li, H., & Jiang, X. (2005). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. Luxembourg Bio Technologies. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Liang, C., Behnam, M. A., & Klein, C. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2007). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Request PDF. Retrieved from [Link]
-
Lomenová, A., Hroboňová, K., & Lehotay, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. Retrieved from [Link]
-
Biotage. (n.d.). Enhancing solid-phase peptide synthesis with green chemistry principles: A step towards sustainability. Retrieved from [Link]
-
Wang, P., et al. (2020). A novel tyrosine hyperoxidation enables selective peptide cleavage. RSC Publishing. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Mărginean, O., et al. (2012). HPLC chromatograms of phenylalanine and tyrosine from the standard... ResearchGate. Retrieved from [Link]
-
Han, Y., et al. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Request PDF. Retrieved from [Link]
-
Sfera. (n.d.). Green Chemistry. Retrieved from [Link]
-
Bailey, M. J., et al. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. PubMed. Retrieved from [Link]
-
Van der Veken, P., et al. (2007). Racemization in Suzuki Couplings: A Quantitative Study Using 4-Hydroxyphenylglycine and Tyrosine Derivatives as Probe Molecules. Request PDF. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimization of Peptides Containing Bulky Tyrosine Ethers
Welcome to the Advanced Peptide Synthesis Support Center. Subject: Troubleshooting & Optimization for Bulky Tyrosine Ethers (e.g., O-benzyl, O-propargyl, O-2,6-dichlorobenzyl, or macrocyclic precursors). Assigned Scientist: Dr. A. Vance, Senior Application Scientist.
Introduction: The Dual Challenge
Peptides containing bulky tyrosine ethers present a unique "bifurcated" challenge in Solid Phase Peptide Synthesis (SPPS):
-
Steric Occlusion (Upstream): The bulky O-substitution creates a "steric umbrella" that hinders the coupling of the next incoming amino acid (
), leading to deletion sequences. -
Electronic Lability (Downstream): The electron-rich phenolic ring is prone to electrophilic aromatic substitution (alkylation) by carbocations released during global deprotection. Conversely, if the ether linkage itself is acid-sensitive, preserving it requires fine-tuned cleavage cocktails.
This guide provides self-validating protocols to navigate these issues.
Module 1: Overcoming Steric Hindrance During Coupling
Issue: Incomplete coupling of the amino acid immediately following the bulky Tyrosine (
Mechanism of Failure
The bulky ether group on the Tyrosine side chain restricts the conformational space available for the incoming activated amino acid. Standard reagents (HBTU/DIEA) often fail to penetrate this steric shield, resulting in slow kinetics and eventual termination or aggregation.
Optimization Protocol: The "Power-Coupling" Strategy
| Parameter | Standard Protocol | Optimized Protocol for Bulky Tyr ( |
| Coupling Reagent | HBTU or TBTU | HATU or COMU (See Note 1) |
| Additive | HOBt | HOAt (essential if using HATU) or Oxyma Pure |
| Base | DIEA (DIPEA) | TMP (2,4,6-Trimethylpyridine) or DIEA (controlled) |
| Temperature | Room Temp | 50°C - 75°C (Microwave or conventional heat) |
| Reaction Time | 30 - 60 min | 2 x 45 min (Double Couple) |
| Solvent | DMF | DMF/NMP (1:1) or DMF + 0.1M LiCl |
Note 1 (Reagent Choice): HATU generates the highly reactive O-azabenzotriazole ester. The nitrogen in the pyridine ring of HOAt provides anchiomeric assistance (neighboring group effect), accelerating the coupling rate by ~10-100x compared to HOBt esters, which is critical for overcoming the steric bulk of the Tyr ether [1].
Visual Workflow: Coupling Decision Tree
Caption: Logical workflow for ensuring complete coupling after a bulky residue. Systematic escalation of forcing conditions prevents deletion sequences.
Module 2: Cleavage & Scavenger Management
Issue: The bulky ether is cleaved unintentionally, OR the Tyrosine ring is alkylated by scavenged protecting groups (e.g., t-butyl cations).
Diagnosis: LC-MS shows
The "Electronic Sponge" Theory
Tyrosine ethers are electron-rich. During TFA cleavage, protecting groups (Boc, Pbf, Trt) generate reactive carbocations. Without adequate scavengers, these cations attack the ortho-position of the Tyrosine ring. If your bulky ether is acid-labile (e.g., t-butyl based), it will vanish. If it is acid-stable (e.g., methyl, benzyl), it acts as an electron donor, making the ring more susceptible to side-alkylation.
Recommended Scavenger Cocktails
| Application | Cocktail Name | Composition (v/v) | Mechanism |
| Standard Bulky Ether | Reagent K | TFA (82.5%), Phenol (5%), Thioanisole (5%), Water (5%), EDT (2.5%) | Phenol mimics Tyr, absorbing cations. EDT scavenges t-butyl cations. |
| Acid-Labile Ether | Mild Cocktail | 1% TFA in DCM (repeated washes) | Removes Trt/Mmt/Boc without cleaving sensitive ethers. |
| High Trp/Met Content | Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | TIPS (Triisopropylsilane) is a hydride donor, quenching stable carbocations [2]. |
Critical Step: If your peptide contains Met or Cys alongside the bulky Tyr, Reagent K is mandatory. The Thioanisole/EDT combination prevents oxidation and alkylation of sulfur, which is accelerated by the presence of bulky aromatic ethers.
Visual Mechanism: Scavenger Action
Caption: Scavengers (Green) must kinetically outcompete the Tyrosine ring (Blue) for reactive carbocations (Red) released during cleavage.
Module 3: Aggregation & Solubility
Issue: Resin loading drops; solution turns cloudy; synthesis halts after the bulky residue.
Reason: Bulky hydrophobic ethers promote
Troubleshooting Protocol:
-
Pseudoprolines: If possible, insert a Pseudoproline dipeptide (e.g., Fmoc-Ser(psiMe,Me)pro-OH) 2-3 residues after the bulky Tyr. This induces a "kink" in the peptide backbone, disrupting
-sheets [3]. -
Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture. These salts disrupt hydrogen bonding networks on the resin.
-
Resin Choice: Switch to PEG-PS (e.g., Tentagel) or ChemMatrix resin. These swell better in polar solvents than standard polystyrene, allowing reagents to access the bulky site.
Frequently Asked Questions (FAQ)
Q1: I am seeing racemization of my bulky Tyrosine. How do I stop it? A: Racemization occurs via base-catalyzed proton abstraction.
-
Fix 1: Switch from DIEA to Sym-Collidine (2,4,6-trimethylpyridine) or TMP . These are weaker, more sterically hindered bases that minimize proton abstraction while sufficient for activation.
-
Fix 2: If using microwave, limit the temperature to 50°C for the coupling of the bulky Tyr and the subsequent residue. High temp + high base = racemization [4].
Q2: My bulky ether is 2,6-dichlorobenzyl. It's stable, but the peptide yield is <10%. Why? A: The 2,6-dichloro group is extremely sterically demanding. The issue is likely the coupling of the next amino acid.
-
Fix: Use COMU/Oxyma in pure NMP. NMP swells the resin better than DMF. Perform a "triple couple" strategy: 1x 1h at RT, 1x 1h at 50°C, 1x 12h (overnight) at RT.
Q3: Can I use PyBOP instead of HATU? A: PyBOP is excellent but generates toxic HMPA byproducts and is generally slower than HATU for sterically hindered systems. For bulky ethers, HATU or PyAOP (the HOAt analog of PyBOP) is strictly superior due to the pyridine nitrogen effect [1].
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups in peptide synthesis.[4] Journal of Organic Chemistry, 54(19), 4654-4662. Link
-
Mutter, M., et al. (1995). Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis.[1] Journal of the American Chemical Society, 117(36), 9115-9123. Link
-
Palasek, S. A., et al. (2007). Limiting racemization in microwave-assisted solid-phase peptide synthesis. Journal of Peptide Science, 13(2), 143-148. Link
-
King, D. S., Fields, C. G., & Fields, G. B. (1990).[4] A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1][4][5][6] International Journal of Peptide and Protein Research, 36(3), 255-266.[4] Link
Sources
Technical Support Center: Troubleshooting O-Phenyl-L-tyrosine Aggregation
Topic: Overcoming Aggregation in Long Peptide Chains Containing O-Phenyl-L-tyrosine (Tyr(Ph))
Introduction: The "Biaryl Anchor" Effect
User Query: "I am synthesizing a 25-mer peptide containing multiple O-Phenyl-L-tyrosine residues. The synthesis yield is plummeting after the 10th residue, and the crude product is insoluble in water/acetonitrile. What is happening?"
Scientist's Analysis: You are encountering a phenomenon I categorize as the "Biaryl Anchor Effect." O-Phenyl-L-tyrosine (Tyr(Ph)) is not merely a hydrophobic residue; it is a bulky, biaryl ether system. Unlike standard Tyrosine, the phenolic hydroxyl is capped with a phenyl ring, eliminating its H-bond donor capability while significantly increasing its lipophilicity and hydrodynamic volume.
In long peptide chains (>15 residues), consecutive or frequent Tyr(Ph) residues induce hydrophobic collapse and
This guide provides a root-cause analysis and validated protocols to rescue your synthesis.
Part 1: Synthesis Phase (SPPS) – Breaking the Aggregate
Q1: My coupling efficiency drops drastically after introducing Tyr(Ph). Is this steric hindrance?
Diagnosis: It is likely a combination of steric hindrance and on-resin aggregation . The bulky biphenyl ether side chain shields the N-terminus, but the more insidious issue is the formation of intermolecular
Protocol: The "Hot & Chaotropic" Coupling System Standard DIC/Oxyma cycles are insufficient here. You must disrupt the secondary structure during the coupling event.
| Parameter | Standard Protocol | Optimized Protocol for Tyr(Ph) | Mechanism of Action |
| Resin | Polystyrene (PS) | ChemMatrix (PEG-PS) or TentaGel | PEGylated resins swell better in polar solvents, maintaining chain solvation. |
| Loading | 0.5–0.8 mmol/g | < 0.25 mmol/g | Low loading reduces the physical proximity of chains, preventing inter-chain stacking. |
| Temperature | Room Temp (25°C) | 75°C (Microwave) or 60°C (Conventional) | Thermal energy disrupts H-bonds and increases kinetic diffusion rates. |
| Chaotropes | None | 0.1 M LiCl or KSCN in DMF | Chaotropic salts disrupt the solvation shell and prevent hydrophobic collapse. |
| Solvent | DMF | NMP or DMF/DMSO (4:1) | NMP and DMSO have higher dielectric constants, better solubilizing aggregates. |
Critical Step: If coupling fails even with heat, perform a double coupling :
Coupling 1: HATU / HOAt / DIEA (1 hour, 75°C) – High reactivity.
Coupling 2: DIC / Oxyma (2 hours, 75°C) – Different mechanism to catch difficult sites.
Q2: The Fmoc deprotection peak is broadening. Does this matter?
Diagnosis: Yes. Broadening indicates slow release of the Fmoc group due to steric shielding or aggregation. If the Fmoc group is not removed completely, you will generate deletion sequences (N-1 impurities) that are impossible to purify later.
Troubleshooting Workflow:
-
Switch Base: Replace 20% Piperidine with 20% Piperidine + 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a stronger, non-nucleophilic base that can access sterically hindered protons.
-
Extended Time: Increase deprotection time from
min to min. -
Monitor UV: If using an automated synthesizer, set a UV-monitoring threshold. If the deprotection peak does not return to baseline, trigger a third deprotection cycle.
Part 2: Visualization of the Aggregation Trap
The following diagram illustrates how Tyr(Ph) residues lock the peptide into an unreactive state and the specific interventions required to break it.
Figure 1: Mechanism of Tyr(Ph)-induced aggregation and targeted chemical interventions.
Part 3: Cleavage & Purification – The Solubility Paradox
Q3: After cleavage, I see a "gum" instead of a powder. Is my peptide gone?
Diagnosis: No, your peptide is likely just extremely hydrophobic. Standard ether precipitation relies on the peptide being insoluble in ether but the scavengers being soluble. Tyr(Ph) peptides often have high affinity for ether or form lipid-like oils.
The "Cold Hexane" Workup:
-
Do NOT pour the cleavage cocktail directly into 100% diethyl ether.
-
Evaporate most of the TFA first using a nitrogen stream.
-
Precipitate using a mixture of Cold Diethyl Ether : Hexane (1:1) . The hexane reduces the polarity further, forcing the hydrophobic peptide out of solution.
-
Centrifuge at
C immediately. If it forms a gum, scratch the tube with a glass rod and sonicate to induce crystallization.
Q4: My peptide won't dissolve in Water/Acetonitrile for HPLC. What solvent do I use?
Diagnosis: Tyr(Ph) aggregates are often stable even in 50% Acetonitrile. You need a "structure-breaking" solvent for injection.
Solubility Guide for HPLC Injection:
-
Tier 1 (Mild): 50% Acetic Acid in Water.
-
Tier 2 (Strong): 6M Guanidine HCl (if purification is not required immediately) or DMSO.
-
Tier 3 (The "Nuclear" Option): Hexafluoroisopropanol (HFIP) .
-
Protocol: Dissolve the crude peptide in a minimal amount of pure HFIP. Dilute this solution with your mobile phase A (Water/TFA) just before injection. HFIP is the ultimate disruptor of
-helical and -sheet structures.
-
HPLC Method Adjustment:
-
Column: Use a C4 or Phenyl-Hexyl column instead of C18. C18 may bind the Tyr(Ph) residues too strongly, leading to irreversible adsorption or peak tailing.
-
Temperature: Run the column at 60°C . This sharpens the peaks by increasing the mass transfer rate and reducing hydrophobic interaction strength.
Part 4: Summary of Recommendations
| Issue | Root Cause | Technical Solution |
| Coupling Failure | Steric bulk + Aggregation | Microwave (75°C), LiCl (0.1M), Low loading resin. |
| Fmoc Removal Slow | Access to N-terminus blocked | DBU (5%) in deprotection mix. |
| Oily Precipitate | High lipophilicity | Evaporate TFA; Use Ether:Hexane (1:1). |
| HPLC Tailing | Strong hydrophobic binding | C4 Column, 60°C, HFIP for sample prep. |
References
-
Paradisio, A. et al. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. PolyPeptide Group.[1] Available at: [Link] (Accessed via Search Result 1.4).
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available at: [Link].
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link].
-
Mossou, E. et al. (2014).[2] The self-assembling zwitterionic form of L-phenylalanine at neutral pH.[2] ResearchGate. Available at: [Link].
Sources
removing Fmoc group from sterically hindered O-Phenyl-L-tyrosine
Ticket ID: #SPPS-TYR-PH-001 Status: Open Priority: High (Difficult Sequence / Steric Hindrance) Assigned Specialist: Senior Application Scientist
Diagnostic: Why Standard Deprotection Fails
User Query: "I am observing incomplete Fmoc removal from O-Phenyl-L-tyrosine residues using standard 20% piperidine. The reaction seems stalled."
Technical Analysis: The failure is likely not due to the chemical stability of the Fmoc group itself, but rather steric shielding and hydrophobic aggregation .
-
The Steric Factor: The O-phenyl group on Tyrosine creates a bulky, rigid biaryl ether side chain. Unlike flexible alkyl side chains, this rigid structure can physically shield the N-alpha proton required for base-catalyzed
-elimination. -
The Aggregation Factor: Tyr(Ph) is highly hydrophobic. In Solid Phase Peptide Synthesis (SPPS), contiguous hydrophobic residues promote inter-chain
-sheet formation (aggregation). This collapses the resin matrix, making the N-terminus inaccessible to the deprotection reagent.
Experimental Protocols
Protocol A: Standard (Baseline)
Use only for non-aggregated sequences.
-
Conditions: Room Temperature (RT), 2 x 10 min.
-
Outcome: Often results in <50% deprotection for Tyr(Ph) due to slow kinetics.
Protocol B: Enhanced DBU Cocktail (Recommended)
Use for Tyr(Ph) and sterically hindered sequences.
This protocol utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) , a non-nucleophilic amidine base that is significantly stronger (
Reagent Preparation:
| Component | Concentration | Role |
|---|---|---|
| DBU | 2% (v/v) | Primary base for rapid proton abstraction (kinetics). |
| Piperidine | 2% (v/v) | Nucleophile to scavenge the liberated dibenzofulvene (prevents re-attachment). |
| NMP | Solvent | N-Methyl-2-pyrrolidone disrupts aggregation better than DMF. |
Step-by-Step Methodology:
-
Swell: Ensure resin is fully swollen in NMP (not DMF) for 20 mins.
-
Cycle 1 (Flash): Add DBU/Piperidine cocktail. Agitate for 2 minutes . Drain.
-
Cycle 2 (Reaction): Add fresh DBU/Piperidine cocktail. Agitate for 5–8 minutes .
-
Wash: Wash extensively with NMP (
) then DCM ( ) to remove all traces of DBU.
Critical Warning: DBU is aggressive. Do not exceed 10 minutes total contact time if Aspartic Acid (Asp) or Glutamic Acid (Glu) are present in the sequence, as this promotes aspartimide formation.
Visualization: Mechanism & Workflow
Figure 1: Steric Hindrance & Deprotection Logic
The following diagram illustrates the decision logic and the chemical mechanism overcoming the steric barrier.
Caption: Workflow distinguishing between standard failure modes and the DBU-enhanced pathway for sterically hindered residues.
Troubleshooting Q&A (FAQ)
Q1: I see a new peak in LC-MS corresponding to M-18 after using DBU. What is this?
A: This is likely Aspartimide formation .[5][6] If your sequence contains Asp(OtBu)-Gly, Asp(OtBu)-Ser, or Asp(OtBu)-Thr prior to the Tyr(Ph), the strong base (DBU) can catalyze the attack of the backbone nitrogen on the Asp side-chain ester.
-
Fix: Add 0.1 M HOBt (Hydroxybenzotriazole) to the DBU deprotection cocktail. The acidity of HOBt suppresses the base-catalyzed ring closure while allowing Fmoc removal to proceed.
Q2: Can I use heat (Microwave) to speed this up?
A: Yes, but with caution. Microwave irradiation at 60°C is highly effective for breaking Tyr(Ph) aggregation. However, combining High Heat + DBU increases the risk of epimerization (converting L-Tyr to D-Tyr).
-
Recommendation: Try Microwave (60°C) with standard 20% Piperidine first. Only switch to DBU (at Room Temp) if heat alone fails.
Q3: The Tyr(Ph) is the second residue (dipeptide stage). My yield is near zero.
A: You are likely experiencing Diketopiperazine (DKP) formation .[3] The free amine of the second residue can attack the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic byproduct. Tyr(Ph) is bulky, which can actually favor the cis-conformation required for this cyclization.
-
Fix: Use Trityl-based resins (2-CTC) which are sterically hindered against DKP attack, or perform the deprotection for a very short time (2 x 1 min) and couple the third amino acid immediately.
Q4: How do I monitor the reaction if UV is unreliable due to the Phenyl group?
A: The O-Phenyl group absorbs UV, potentially interfering with standard Fmoc monitoring (301 nm).
-
Fix: Monitor the fulvene-piperidine adduct specifically at 290 nm (where the adduct absorbs strongly, distinct from the phenyl ether). Alternatively, perform a micro-cleavage and check via HPLC/MS rather than relying on UV flow monitoring.
References
-
Wade, J. D., et al. (1991). "Use of DBU for Fmoc deprotection in the synthesis of difficult peptides." Letters in Peptide Science.
-
Fields, G. B., & Fields, C. G. (1991).[7] "Solvation effects in solid-phase peptide synthesis." Journal of the American Chemical Society. (Foundational text on NMP vs DMF for aggregation).
-
Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (The standard reference for Fmoc chemistry mechanisms).
-
Ralhan, K., et al. (2015). "Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection."[6] RSC Advances. (Modern optimization of the DBU cocktail).
Sources
Technical Support Center: Purification of Hydrophobic Peptides (4-Phenoxy-Phenylalanine Series)
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming solubility and retention challenges in peptides containing 4-phenoxy-phenylalanine (Ph(4-OPh)-OH).
Executive Summary: The "Sticky" Problem
Peptides containing 4-phenoxy-phenylalanine present a unique purification challenge. Unlike standard hydrophobic residues (Leu, Val), the phenoxy group introduces significant aromatic surface area. This facilitates strong
-
Supramolecular Aggregation: These peptides often self-assemble into hydrogels or nanofibers in aqueous solution, mimicking amyloid formation.
-
Irreversible Adsorption: The bulky hydrophobic moiety binds tenaciously to standard C18 stationary phases, leading to broad peaks, ghosting, or total loss of mass.
This guide provides a self-validating workflow to disrupt these interactions and achieve high-purity isolation.
Module 1: Solubilization & Sample Preparation
The majority of purification failures occur before the sample enters the column. You cannot purify what you cannot dissolve.
Q: My peptide is insoluble in water and standard ACN/Water mixtures. Can I inject it dissolved in 100% HFIP?
A: Proceed with extreme caution.
While Hexafluoroisopropanol (HFIP) is excellent for breaking
Recommended Protocol (The "Dilution" Method):
-
Dissolve: Dissolve the crude peptide in a minimal volume of 100% HFIP or TFE (Trifluoroethanol) to disrupt aggregates.
-
Cosolvent Addition: Add an equal volume of DMSO (Dimethyl sulfoxide) or DMF .
-
Evaporation (Optional but recommended): If the peptide is stable, gently evaporate the HFIP under nitrogen, leaving the peptide in DMSO. HFIP is immiscible with some buffer salts and can distort peak shapes.
-
Dilution: Dilute the DMSO solution with your starting Mobile Phase A (e.g., 5-10% ACN in water) until just before precipitation occurs.
-
Filtration: Centrifuge at 10,000 x g for 5 minutes. Do not use syringe filters if the solution is viscous; you will lose product to the membrane.
Q: Why does my solution gelate after standing for 20 minutes?
A: You are witnessing rapid self-assembly. The 4-phenoxy-phenylalanine residues are stacking.
-
Immediate Action: Sonicate the sample at 40°C immediately prior to injection.
-
Chemical Fix: Add 6M Guanidine HCl or 8M Urea to the sample if you are using a size-exclusion or ion-exchange step. For Reverse Phase (RPC), these salts will wash off in the void volume, but they keep the peptide monomeric during injection.
Module 2: Chromatographic Strategy (RPC Optimization)
Standard protocols (C18, room temperature, ACN/Water) will likely fail. You must alter the thermodynamics of the separation.
Q: The peptide elutes as a broad smear or doesn't elute at all from my C18 column. Is the column dead?
A: The column is fine; your peptide is sticking. The hydrophobicity of 4-phenoxy-phenylalanine requires a less retentive stationary phase and a stronger mobile phase.
System Optimization Table:
| Parameter | Standard Condition | Optimized for 4-Phenoxy-Phe Peptides | Mechanism of Action |
| Stationary Phase | C18 (Octadecyl) | C4 (Butyl) or Phenyl-Hexyl | C4 reduces hydrophobic contact area. Phenyl phases can engage in |
| Pore Size | 100 Å | 300 Å | Larger pores prevent steric trapping of aggregates. |
| Temperature | Ambient (25°C) | 60°C – 80°C | CRITICAL. High heat reduces mobile phase viscosity and disrupts hydrogen bonding/stacking, sharpening peaks significantly. |
| Mobile Phase B | 100% Acetonitrile | ACN / IPA (70:30 or 50:50) | Isopropanol (IPA) is a stronger eluent for hydrophobic chains and helps solvate the peptide as it desorbs. |
| Flow Rate | Standard | Lower (0.5 - 0.8 mL/min) | Slower flow improves mass transfer for large, bulky molecules. |
Q: How do I prevent "Ghost Peaks" in subsequent runs?
A: Implement a "Sawtooth" Wash. Hydrophobic peptides often carry over. Between runs, perform a rapid gradient from 0% to 100% Mobile Phase B, hold for 5 minutes, then equilibrate.
-
Pro Tip: Inject a "blank" of TFE or HFIP between runs to strip bound peptide from the column head.
Module 3: Workflow Visualization
The following diagram illustrates the decision logic for purifying peptides with high aromatic hydrophobicity.
Figure 1: Decision tree for the purification of aggregation-prone hydrophobic peptides.
Module 4: Post-Purification Handling
Q: My lyophilized powder is "flying away" (static). How do I handle it?
A: This is common for very dry, hydrophobic peptides.
-
Anti-Static Gun: Use a Zerostat gun on the vial before opening.
-
Solvent Exchange: Before the final lyophilization, dissolve the peptide in 50% Acetic Acid/Water. This often results in a denser, more manageable "cake" rather than a fluffy powder.
-
Storage: Store under Argon at -20°C. Oxidation of the phenoxy ether linkage is slow but possible over long periods.
References
-
Waters Corporation. Peptide Isolation – Method Development Considerations. (Discusses the critical role of temperature in hydrophobic peptide purification).
-
National Institutes of Health (NIH). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. (Detailed protocols for handling aggregating peptides using ether precipitation and HPLC).
-
Biotage. How to purify hydrophilic and hydrophobic peptides. (Comparison of injection solvents including DMSO and HFIP).
-
Chromatography Forum. HPLC method for hydrophobic peptide. (Community discussions on using HFIP and Propanol blends for amyloid-like peptides).
-
The Nest Group. Designing Purification Methods for Hydrophobic Peptides. (Protocols for solubility trials and mobile phase doping).[2][3]
Sources
Validation & Comparative
A Comparative Guide to the LC-MS Fragmentation of O-Phenyl-L-tyrosine Peptides for Researchers and Drug Development Professionals
In the landscape of therapeutic peptide development and proteomics research, the incorporation of unnatural amino acids (UAAs) offers a powerful strategy to enhance peptide stability, modulate biological activity, and introduce novel functionalities. O-Phenyl-L-tyrosine, an analogue of tyrosine featuring a phenyl group linked via an ether bond, is one such UAA of increasing interest. Understanding the fragmentation behavior of peptides containing this modification under liquid chromatography-mass spectrometry (LC-MS) conditions is paramount for confident sequence verification, structural elucidation, and impurity profiling.
This guide provides an in-depth, objective comparison of the collision-induced dissociation (CID) fragmentation patterns of O-Phenyl-L-tyrosine-containing peptides against their natural counterparts, L-tyrosine and L-phenylalanine. Grounded in established mass spectrometry principles and supported by experimental insights, this document will equip researchers, scientists, and drug development professionals with the necessary knowledge to interpret mass spectra and leverage this unique amino acid in their work.
Introduction: The Significance of O-Phenyl-L-tyrosine in Peptide Chemistry
O-Phenyl-L-tyrosine introduces a bulky, hydrophobic, and chemically stable diphenyl ether moiety into the peptide backbone. This modification can significantly influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation. From a drug development perspective, these attributes can translate to improved pharmacokinetic and pharmacodynamic profiles. However, the introduction of this non-canonical residue also presents analytical challenges, particularly in the realm of mass spectrometry-based characterization. A thorough understanding of its fragmentation signature is therefore not merely academic but a critical component of quality control and regulatory compliance.
The Fundamentals of Peptide Fragmentation: A Refresher
Collision-induced dissociation (CID) is a commonly employed technique in tandem mass spectrometry (MS/MS) to fragment peptide ions.[1] This process primarily induces cleavage of the peptide amide bonds, resulting in a series of predictable fragment ions. The most common of these are the b-ions , which contain the N-terminus, and the y-ions , which contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence determination.[2]
Beyond backbone cleavage, amino acid side chains can also undergo fragmentation, leading to characteristic neutral losses or the formation of immonium ions. These side-chain fragmentations provide valuable information for identifying specific amino acid residues within a peptide sequence.
Comparative Fragmentation Analysis: O-Phenyl-L-tyrosine vs. Tyrosine and Phenylalanine
To elucidate the unique fragmentation characteristics of O-Phenyl-L-tyrosine, a comparative analysis with its structural relatives, tyrosine and phenylalanine, is essential.
Peptide Backbone Fragmentation: The Ubiquitous b- and y-ions
In peptides containing O-Phenyl-L-tyrosine, the fundamental principles of backbone fragmentation remain consistent. CID will produce a series of b- and y-ions, allowing for the sequencing of the peptide. The key difference lies in the mass of the O-Phenyl-L-tyrosine residue (259.10 Da) which will be reflected in the mass differences between adjacent b- or y-ions.
Side-Chain Fragmentation: The Diagnostic Fingerprint
The primary distinction in the fragmentation patterns arises from the unique diphenyl ether side chain of O-Phenyl-L-tyrosine.
-
Tyrosine: The side chain of tyrosine is known to be relatively stable under CID conditions. A characteristic fragmentation pathway for tyrosine-containing peptides involves the cleavage of the Cα-Cβ bond of the side chain.[3]
-
Phenylalanine: Phenylalanine's side chain is also generally stable, though some studies on deprotonated peptides have reported the elimination of the benzyl group.[4]
-
O-Phenyl-L-tyrosine: The ether linkage in the side chain of O-Phenyl-L-tyrosine introduces a new potential cleavage site. Drawing parallels from the fragmentation of diphenyl ether and its derivatives, we can anticipate unique fragmentation pathways. Studies on protonated diphenyl ethers have shown rearrangement reactions followed by the elimination of carbon monoxide (CO). While direct experimental data on O-Phenyl-L-tyrosine peptide fragmentation is limited in the public domain, it is plausible that a similar rearrangement could occur within the peptide context, leading to a characteristic neutral loss.
A key anticipated diagnostic fragmentation pathway for O-Phenyl-L-tyrosine involves the cleavage of the ether bond. This could result in the formation of a phenoxy radical and a charged peptide with a modified side chain, or alternatively, the loss of a neutral phenol molecule. The presence of fragment ions corresponding to these pathways would serve as a strong indicator for the presence of O-Phenyl-L-tyrosine.
The following table summarizes the key mass information for these amino acids and their potential immonium ions.
| Amino Acid | Residue Mass (Da) | Immonium Ion (m/z) | Potential Characteristic Side-Chain Fragments |
| Phenylalanine | 147.07 | 120.08 | Loss of benzyl group (in specific contexts) |
| Tyrosine | 163.06 | 136.08 | Cα-Cβ cleavage products |
| O-Phenyl-L-tyrosine | 259.10 | 232.11 | Cleavage of ether bond, potential loss of phenol, rearrangement and loss of CO |
Experimental Workflow for LC-MS/MS Analysis
A robust and reproducible LC-MS/MS workflow is crucial for the accurate characterization of O-Phenyl-L-tyrosine containing peptides. The following provides a detailed, step-by-step methodology.
Figure 1. A generalized workflow for the LC-MS/MS analysis of synthetic peptides.
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the O-Phenyl-L-tyrosine containing peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Dissolution: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, containing a small amount of acid (e.g., 0.1% formic acid) to facilitate ionization. The final concentration should be optimized for the sensitivity of the mass spectrometer, typically in the range of 1-10 µg/mL.
Liquid Chromatography
-
Column: Employ a C18 reversed-phase column suitable for peptide separations. Column dimensions and particle size should be chosen based on the desired resolution and flow rate.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Develop a linear gradient of increasing Mobile Phase B to elute the peptide from the column. The gradient should be optimized to achieve good separation from any impurities. A typical gradient might run from 5% to 95% B over 30 minutes.
-
Flow Rate: The flow rate will depend on the column dimensions, typically ranging from 0.2 to 1.0 mL/min for analytical scale separations.
Mass Spectrometry
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as peptides readily form protonated molecular ions ([M+nH]n+).
-
MS1 Full Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact peptide. This confirms the molecular weight of the synthesized peptide.
-
MS2 Fragmentation (CID): Select the most abundant charge state of the peptide precursor ion for fragmentation using CID.
-
Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum containing both backbone and side-chain fragments. This is typically done by ramping the collision energy and observing the resulting fragmentation pattern.
-
MS2 Product Ion Scan: Acquire the product ion spectra (MS/MS) to identify the fragment ions.
Data Interpretation and Causality of Fragmentation Choices
The choice of CID as the fragmentation method is driven by its robustness and the extensive libraries of known fragmentation patterns for standard amino acids, which serve as a valuable reference. The rationale behind optimizing collision energy is to impart sufficient internal energy to the precursor ion to induce fragmentation across a range of bond strengths. Too low an energy may only result in the cleavage of the most labile bonds, while excessive energy can lead to extensive fragmentation, making the spectrum difficult to interpret.
When analyzing the MS/MS spectra of an O-Phenyl-L-tyrosine peptide, the primary objective is to confirm the amino acid sequence through the identification of a complete or near-complete series of b- and y-ions. The secondary, but equally important, objective is to identify fragment ions that are diagnostic of the O-Phenyl-L-tyrosine residue. The presence of ions resulting from the cleavage of the diphenyl ether bond, or characteristic neutral losses, provides a high degree of confidence in the identification of this unnatural amino acid.
Conclusion and Future Perspectives
The incorporation of O-Phenyl-L-tyrosine into peptides presents exciting opportunities for the development of novel therapeutics and research tools. A comprehensive understanding of its fragmentation behavior under LC-MS/MS analysis is a critical prerequisite for its successful application. This guide has outlined the expected fragmentation patterns of O-Phenyl-L-tyrosine peptides in comparison to their natural counterparts and provided a detailed experimental protocol for their characterization.
While the predicted fragmentation pathways for the O-Phenyl-L-tyrosine side chain are based on sound chemical principles, further experimental studies are needed to build a comprehensive library of its fragmentation patterns under various CID conditions. Such data will be invaluable for the development of automated software tools for the identification and characterization of peptides containing this and other unnatural amino acids, thereby accelerating the pace of innovation in peptide-based research and drug development.
References
- Tamuliene, J., et al. (2021). Fragmentation of tyrosine by low-energy electron impact. The European Physical Journal D, 75(9), 1-7.
- Harrison, A. G. (2009). The gas-phase chemistry of protonated peptides. Mass spectrometry reviews, 28(4), 640-657.
- Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
- Bowie, J. H., & Brinkworth, C. S. (2003). The negative-ion mass spectra of organic compounds. Mass spectrometry reviews, 22(3), 162-182.
- Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601-601.
Sources
- 1. Light-Induced Orthogonal Fragmentation of Crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral HPLC Methods for O-Phenyl-L-tyrosine Enantiomeric Purity
Introduction: The Criticality of Enantiomeric Purity for O-Phenyl-L-tyrosine
O-Phenyl-L-tyrosine, a non-proteinogenic amino acid, is a pivotal building block in synthetic organic chemistry and drug development. Its structural similarity to natural amino acids allows it to be incorporated into peptides and other complex molecules to modulate their biological activity, stability, and conformation. As with most chiral compounds, the biological effects of O-Phenyl-L-tyrosine's enantiomers can differ dramatically. The L-enantiomer may exhibit the desired therapeutic effect, while the D-enantiomer could be inactive or, in a worst-case scenario, contribute to toxicity. Consequently, the accurate determination of enantiomeric purity is not merely a quality control metric; it is a fundamental requirement for ensuring the safety and efficacy of resulting therapeutic agents.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) stands as the most robust and widely adopted technique for resolving enantiomers.[1][2] This guide provides an in-depth comparison of two primary chiral HPLC methodologies for assessing the enantiomeric purity of O-Phenyl-L-tyrosine, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for immediate application.
The Foundation: Understanding Chiral Recognition Mechanisms
The successful separation of enantiomers via HPLC hinges on the differential interactions between the analyte enantiomers and a chiral selector immobilized on the stationary phase.[1] For an aromatic amino acid like O-Phenyl-L-tyrosine, which possesses a primary amine, a carboxylic acid, and two phenyl rings, several types of non-covalent interactions can be exploited for chiral recognition.
These interactions include:
-
Hydrogen Bonding: Occurs between the amino and carboxyl groups of the analyte and complementary sites on the CSP.
-
π-π Interactions: The aromatic rings of O-Phenyl-L-tyrosine can interact with electron-rich or electron-deficient aromatic moieties on the CSP.
-
Steric Hindrance: The three-dimensional structure of the CSP creates a chiral environment where one enantiomer fits more favorably than the other.
-
Dipole-Dipole and Ionic Interactions: The polar functional groups and the potential for the analyte to be charged contribute to these interactions.
The choice of CSP is therefore the most critical factor in method development, as the nature of the chiral selector dictates which of these interactions will be dominant.[1]
Caption: Core principle of chiral chromatography.
Comparative Analysis: Direct vs. Indirect Separation Strategies
We will compare two prevalent and effective strategies for the enantiomeric analysis of O-Phenyl-L-tyrosine:
-
Method A: Direct Analysis on a Macrocyclic Glycopeptide CSP. This approach leverages the unique properties of CSPs like teicoplanin to resolve underivatized amino acids.
-
Method B: Indirect Analysis on a Polysaccharide-based CSP. This classic strategy involves derivatizing the amino acid before separation on a highly versatile cellulose-based column.
| Feature | Method A: Direct (Teicoplanin CSP) | Method B: Indirect (Cellulose CSP) |
| Principle | Multi-modal interaction with the complex macrocyclic structure of the CSP. | π-π interactions and hydrogen bonding with the derivatized analyte within the chiral grooves of the cellulose backbone.[3] |
| Sample Prep | Minimal; dissolve and inject. | Requires a quantitative derivatization step (e.g., with Fmoc-Cl).[4] |
| Analysis Time | Typically faster due to fewer preparation steps. | Longer overall due to the derivatization protocol. |
| Selectivity (α) | Good to excellent.[5][6] | Generally excellent, can be fine-tuned by choice of derivatizing agent.[7] |
| Resolution (Rs) | Often baseline resolution (Rs > 2.0).[6] | Typically very high (Rs > 3.0) due to high efficiency of modern CSPs.[7] |
| Pros | - Simple and fast.- Avoids potential artifacts from derivatization.- LC-MS compatible mobile phases are common.[4] | - High efficiency and resolution.- Broad applicability to many amino acids.- Polysaccharide CSPs are robust and widely available. |
| Cons | - Peak shape can be sensitive to mobile phase composition.- May require specific buffer systems for optimal performance. | - Derivatization adds time, complexity, and potential for side reactions.- Requires removal of excess derivatizing agent. |
Experimental Protocols & Method Validation
Trustworthiness in analytical chemistry is built upon robust, reproducible, and validated methods. The following protocols are designed as self-validating systems, incorporating system suitability tests (SSTs) as a prerequisite for any sample analysis. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[8]
Method A: Direct Separation on Astec® CHIROBIOTIC® T (Teicoplanin CSP)
This method is predicated on the ability of macrocyclic glycopeptide CSPs to resolve native amino acids directly, eliminating the need for derivatization.[4] The teicoplanin selector offers a complex of baskets and cavities, enabling multiple interaction points.[5]
Caption: Workflow for the direct analysis method.
1. Instrumentation and Materials:
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[9]
-
Chiral HPLC Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).
-
Reagents: HPLC grade methanol, acetonitrile, ammonium acetate, and formic acid.
2. Chromatographic Conditions:
-
Mobile Phase: 80:20 (v/v) Methanol / 0.1% Ammonium Acetate in Water. Rationale: A reversed-phase, polar ionic mode is used. Methanol provides the primary eluting strength, while the aqueous ammonium acetate provides ionic character to interact with the analyte and CSP, improving peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Rationale: Temperature is controlled to ensure reproducible retention times and selectivity.
-
Detection: UV at 210 nm. Rationale: This wavelength provides good sensitivity for the phenyl functional groups.
-
Injection Volume: 10 µL.
3. System Suitability Test (SST):
-
Sample: A solution containing approximately 0.5 mg/mL of racemic O-Phenyl-D,L-tyrosine.
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 2.0 between the D- and L-enantiomer peaks.
-
Tailing Factor (Tf): 0.8 - 1.5 for the L-enantiomer peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of the L-enantiomer from six replicate injections.
-
Method B: Indirect Separation on CHIRALPAK® IC (Cellulose-based CSP)
This method employs a highly versatile polysaccharide-based CSP. Since these CSPs are often less effective for underivatized amino acids in reversed-phase mode, a derivatization step is used to attach a UV-active, bulky protecting group (e.g., Fmoc).[4] This enhances π-π interactions and creates a more rigid structure, which improves chiral recognition on the cellulose tris(3,5-dichlorophenylcarbamate) selector of CHIRALPAK® IC.[3]
Sources
- 1. yakhak.org [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. dujps.com [dujps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Technical Guide: O-Phenyl-L-tyrosine vs. O-t-Butyl-L-tyrosine
Part 1: Executive Summary
In the landscape of tyrosine modification, O-Phenyl-L-tyrosine (Tyr(Ph)) and O-t-Butyl-L-tyrosine (Tyr(tBu)) represent two divergent strategies in steric engineering. While both modify the phenolic hydroxyl group, their utility is dictated by their distinct spatial geometries and chemical stabilities.
-
O-t-Butyl-L-tyrosine: The industry standard for transient protection . Its spherical, bulky geometry provides immediate steric shielding of the oxygen atom, preventing acylation during peptide synthesis. It is acid-labile.
-
O-Phenyl-L-tyrosine: A specialized structural motif . Its planar, aromatic nature is utilized in Structure-Activity Relationship (SAR) studies to probe hydrophobic pockets, induce
- stacking, or improve metabolic stability. It is acid-stable.
Quick Selection Matrix
| Feature | O-t-Butyl-L-tyrosine ( | O-Phenyl-L-tyrosine ( |
| Primary Role | Transient Protecting Group (SPPS) | Pharmacophore / Structural Probe |
| Steric Geometry | Spherical (High | Planar (Low |
| Electronic Effect | Electron Donating (+I) | Resonance (+M/-I), Aromatic |
| Acid Stability | Labile (Cleaved by 95% TFA) | Stable (Requires BBr |
| Metabolic Stability | Susceptible to oxidative dealkylation | High (generally robust) |
Part 2: Molecular Architecture & Steric Analysis
To rationally select between these analogues, one must understand their 3D occupancy. We utilize Sterimol parameters (
The Spherical Shield: tert-Butyl
The tert-butyl group is a "steric ball." It possesses a high
-
Mechanism: The three methyl groups create a dense umbrella immediately adjacent to the ether oxygen. This prevents nucleophilic attack or coordination at the oxygen, making it an ideal protecting group.
-
Conformation: Rigid. The
bond angle is strained, locking the group in a position that maximizes shielding.
The Planar Extension: Phenyl
The phenyl group is a "steric blade." It has a low
-
Mechanism: It does not block the immediate vicinity of the oxygen as effectively as t-butyl. Instead, it extends the molecule's reach, allowing it to penetrate deep hydrophobic pockets in receptors (e.g., Kinase hinge regions).
-
Conformation: Rotatable. The biaryl ether linkage (
) allows for twist angles ( ) that can adopt specific conformations to match receptor binding sites.
Figure 1: Decision logic based on steric geometry. t-Butyl provides local spherical shielding, while Phenyl provides distal planar extension.
Part 3: Chemical Stability & Synthesis Protocols
Stability Profile
The defining difference for synthetic chemists is the response to acid.
-
Acid Cleavage (The Orthogonality Principle):
-
Tyr(tBu): The ether bond is acid-labile. In Fmoc Solid Phase Peptide Synthesis (SPPS), treatment with 95% Trifluoroacetic acid (TFA) generates the tert-butyl carbocation, which is scavenged by silanes (TIS) or water, regenerating the native Tyrosine hydroxyl [1].
-
Tyr(Ph): The diaryl ether bond is extremely robust. It survives 95% TFA, 100% HF, and standard hydrogenation. Cleavage requires harsh Lewis acids like Boron Tribromide (BBr
) or high-temperature HI, which are incompatible with most peptide backbones. Therefore, Tyr(Ph) is a permanent modification .
-
Experimental Protocols
Protocol A: Standard Fmoc-SPPS Coupling of Fmoc-Tyr(tBu)-OH
Use this for incorporating Tyrosine into a peptide sequence where the final product requires a free hydroxyl.
-
Resin Preparation: Swell 2-Chlorotrityl chloride resin in DCM for 30 min.
-
Activation: Dissolve Fmoc-Tyr(tBu)-OH (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6.0 eq).
-
Coupling: Add activated solution to resin. Shake at room temperature for 45-60 min.
-
Monitoring: Verify coupling via Kaiser test (should be negative/yellow).
-
Deprotection (Final): Cleave from resin using TFA/TIS/H
O (95:2.5:2.5) for 2 hours. The t-butyl group is removed, yielding H-Tyr-OH within the peptide sequence.
Protocol B: Synthesis of Fmoc-Tyr(Ph)-OH via Chan-Lam Coupling
Use this to synthesize the O-Phenyl building block for SAR studies. Traditional SNAr fails due to the electron-rich nature of the phenol.
Reaction Principle: Copper-catalyzed oxidative coupling of aryl boronic acids with phenols [2].
-
Reagents:
-
Substrate: Fmoc-Tyr-OMe (1.0 eq)
-
Coupling Partner: Phenylboronic acid (2.0 eq)
-
Catalyst: Cu(OAc)
(1.0 eq) -
Base: Pyridine (2.0 eq) or TEA
-
Solvent: DCM (Dry)
-
Oxidant: Molecular Sieves (4Å) + Air/O
atmosphere.
-
-
Procedure:
-
Dissolve Fmoc-Tyr-OMe and Phenylboronic acid in DCM.
-
Add Cu(OAc)
, Pyridine, and activated molecular sieves. -
Stir vigorously open to the atmosphere (or with an O
balloon) at room temperature for 24-48 hours. -
Note: The reaction is sensitive to moisture; molecular sieves are critical to drive the equilibrium.
-
-
Workup: Filter through Celite to remove Copper salts. Wash filtrate with 1M HCl (to remove pyridine) and Brine. Dry over MgSO
. -
Hydrolysis: Saponify the methyl ester (LiOH, THF/H
O) to yield the free acid Fmoc-Tyr(Ph)-OH suitable for SPPS.
Part 4: Biophysical Performance & SAR Applications
When designing ligands, the choice between O-tBu and O-Ph dictates the interaction mode.
| Parameter | O-t-Butyl Interaction | O-Phenyl Interaction |
| Hydrophobicity (LogP) | High. Increases membrane permeability but may lower solubility in aqueous media. | High. Similar lipophilicity but aromatic character allows |
| Receptor Binding | Volume Filling: Best for spherical hydrophobic pockets. No directional preference. | Directional: Best for narrow clefts or "slots." Can engage in edge-to-face interactions with Phe/Trp/Tyr residues in the receptor [3]. |
| Metabolic Liability | Moderate: Susceptible to CYP450 hydroxylation or dealkylation (loss of tBu group). | Low: Diaryl ethers are generally metabolically stable, mimicking the scaffold of thyroxine or triclosan. |
Case Study: Kinase Inhibition
In the design of inhibitors for Axl receptor tyrosine kinase, replacing a standard Tyrosine with O-Phenyl-L-tyrosine can enhance potency. The phenyl ring mimics the distal aryl group of inhibitors like R428, extending into the hydrophobic back-pocket of the ATP binding site, a feat the spherical t-butyl group cannot achieve due to steric clash with the "gatekeeper" residue [4].
Figure 2: SAR Optimization workflow comparing the biophysical outcomes of O-tBu vs. O-Ph modification.
References
-
BenchChem. (2025). The Strategic Role of the Tert-Butyl Ether in Tyrosine Protection. Retrieved from
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters, 39(19), 2937-2940. (Seminal Chan-Lam paper).[1]
-
Frontiers in Chemistry. (2020). Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors. Retrieved from
-
Organic Chemistry Portal. (2023). Chan-Lam Coupling: Mechanism and Protocols. Retrieved from
-
Master Organic Chemistry. (2023). Cleavage of Ethers with Acid. Retrieved from
Sources
Verifying Diphenyl Ether Linkage Integrity in Peptide Synthesis
This guide outlines a rigorous, comparative approach to verifying diphenyl ether (diaryl ether) linkages in peptide synthesis. It moves beyond basic characterization to establish a self-validating analytical workflow suitable for high-stakes drug development.
The Engineering Challenge of the Ether Bridge
Diphenyl ether linkages are the structural keystones of glycopeptide antibiotics (e.g., vancomycin, teicoplanin) and an emerging class of macrocyclic peptide therapeutics. Unlike simple amide bonds, the formation of a diaryl ether (typically via Ullmann, Evans-Chan-Lam, or SNAr reactions) introduces critical verification challenges:
-
Regiochemical Ambiguity: The coupling can occur at unintended nucleophilic sites (e.g., N-arylation vs. O-arylation).
-
Atropisomerism: The bulky biaryl system restricts rotation, creating distinct axial stereoisomers (
vs. ). The wrong isomer is often biologically inert. -
Linkage Stability: Confirming the bond is a covalent ether and not a supramolecular aggregate or ester.
This guide compares the three primary verification modalities—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography—and prescribes a unified, self-validating workflow.
Comparative Analysis of Verification Modalities
The following table contrasts the operational utility of each method. Recommendation: Use MS for high-throughput screening of reaction conditions, but rely on NMR for the final structural release.
| Feature | High-Res MS / MS/MS | Advanced NMR (2D) | X-Ray Crystallography |
| Primary Utility | Rapid confirmation of covalent bond formation and sequence integrity. | Definitive proof of regiochemistry (O- vs N-linkage) and 3D conformation. | Absolute configuration and atomic-resolution geometry. |
| Linkage Specificity | Medium. Confirms mass loss (e.g., -HX) but cannot easily distinguish isomers. | High. HMBC correlations "see" across the ether oxygen. | Ultimate. Direct visualization.[1] |
| Stereochemistry | Low. Cannot distinguish atropisomers unless coupled with chiral LC (IM-MS is emerging). | High. NOESY/ROESY defines the axial chirality ( | High. Defines absolute stereochemistry. |
| Sample Requirement | Picomoles (< 0.1 mg). | Micromoles (1–5 mg). | Milligrams (requires single crystal). |
| Throughput | High (Minutes). | Low (Hours to Days).[1][2][3] | Very Low (Weeks to Months). |
Deep Dive: The MS/MS "Stress Test"
Causality: The diphenyl ether bond is significantly more stable than the peptide backbone amide bonds. Therefore, under Collision-Induced Dissociation (CID), the ether bridge should survive while the peptide backbone fragments.
The "Retained Mass Gap" Principle
If the ether linkage is intact, fragmentation will not generate linear b- or y-ions for the residues within the macrocycle. Instead, you will observe a mass gap corresponding to the cross-linked segment.
-
Linear Precursor: Standard
series. -
Cyclic Ether Product: A "silent" zone in the MS/MS spectrum where the bridge exists, or complex internal fragment ions that retain the ether mass.
Visualization: MS/MS Fragmentation Logic
Figure 1: The "Survival Test." In MS/MS, the diphenyl ether bond acts as a staple. While the linear precursor shatters into a predictable ladder, the cyclized product yields larger, cross-linked fragments, verifying the bond's stability.
Deep Dive: NMR Structural Confirmation
Causality: Mass spectrometry cannot prove where the bond formed. The phenol oxygen is the intended nucleophile, but the nitrogen backbone or other side chains can compete. NMR provides the "connectivity map."
Critical Experiments
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun." You must look for a 3J correlation between the aromatic protons of Ring A and the quaternary carbon (C-O) of Ring B. This correlation can only exist if the ether oxygen bridges them.
-
1H-1H NOESY (Nuclear Overhauser Effect):
-
Regiochemistry: Strong NOE between ortho-protons of the two rings confirms proximity.
-
Atropisomerism: The pattern of NOEs between the biaryl protons and the peptide backbone (alpha-protons) distinguishes the
and conformers.
-
Visualization: NMR Connectivity Map
Figure 2: The NMR "Handshake." The HMBC experiment detects the electronic path through the oxygen atom, while NOESY confirms the rings are locked in space.
Experimental Protocol: The Self-Validating Workflow
This protocol assumes a solid-phase synthesis (SPPS) context using an Evans-Chan-Lam or SNAr cyclization strategy.
Phase 1: The "Stop/Go" Mass Check
-
Cleavage: Cleave a micro-sample of the resin-bound peptide (approx. 2 mg resin) using a standard TFA cocktail.
-
LC-MS Screen: Inject onto a C18 column.
-
Expectation: A distinct retention time shift (usually earlier elution due to loss of hydrophilicity/constrained surface area) compared to the linear precursor.
-
Mass Check: Observed Mass = Linear Mass - 2.016 Da (Loss of 2H during C-O bond formation).
-
Criterion: If Mass is [M-2H], proceed. If Mass is [M] (linear) or [M+16] (oxidation), STOP .
-
Phase 2: The MS/MS Stress Test
-
Isolation: Isolate the [M-2H] precursor ion.
-
Fragmentation: Apply normalized collision energy (NCE 25-35%).
-
Analysis:
-
Look for the "Silent Region" : The residues involved in the ring should not produce standard
ions. -
Look for Macrocyclic Fragments : High-mass ions that correspond to the entire cyclic portion + varying tails.
-
Validation: If the spectrum shows a simple linear ladder breaking between the aryl rings, the bond is likely not an ether (possibly a labile ester).
-
Phase 3: The NMR Gold Standard (Final Release)
-
Purification: Purify >3 mg of the peptide to >95% homogeneity.
-
Solvent: Dissolve in DMSO-d6 (prevents aggregation common in hydrophobic cyclic peptides).
-
Acquisition:
-
1D 1H: Check for sharp amide peaks (indicates a structured, non-aggregating monomer). Broad peaks suggest aggregation; heat to 320K.
-
2D HMBC (Optimized for 8-10 Hz): Focus on the aromatic region (6.5 - 7.5 ppm 1H) and aromatic carbons (110 - 160 ppm 13C).
-
Target: Find the cross-peak between Ring A ortho-protons and Ring B ipso-carbon (approx 155-160 ppm).
-
-
Stereochemical Assignment:
-
Acquire 2D ROESY (mixing time 200-300 ms).
-
Map correlations between the biaryl system and the alpha-protons of the backbone. Compare with calculated models or literature standards for
/ atropisomers.
-
References
-
Review of Cyclic Peptides with Biaryl Ether Linkages Title: Cyclic Peptides Containing Biaryl and Biaryl Ether Linkages Source: ResearchGate (Review) URL:[Link]
-
MS/MS Fragmentation of Cyclic Peptides Title: Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes Source: National Institutes of Health (PMC) URL:[Link]
-
NMR Characterization Strategies Title: Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH Source: National Institutes of Health (PMC) URL:[Link]
-
Atropisomerism in Biaryl Ethers Title: Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers Source: Royal Society of Chemistry (Chem. Comm.) URL:[Link]
-
Solid-Phase Synthesis Linker Stability Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: MDPI (Molecules) URL:[Link][3]
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of O-Phenyl-L-tyrosine HCl
[1]
Executive Summary & Chemical Profile[1][2]
O-Phenyl-L-tyrosine Hydrochloride (often chemically identified as 4-phenoxyphenylalanine hydrochloride) is a non-natural amino acid derivative used frequently in peptide synthesis and medicinal chemistry.[1] While it is not classified as an acutely toxic P-listed substance under US EPA RCRA regulations, it poses specific handling challenges due to its status as an organic amine salt and potential irritant.[1]
Effective disposal requires treating this substance as Hazardous Chemical Waste , not general laboratory trash. The presence of the hydrochloride (HCl) counter-ion renders aqueous solutions acidic, and the aromatic ether structure requires thermal destruction (incineration) rather than biological treatment.
Chemical Identity & Hazard Data
| Property | Specification |
| Chemical Name | O-Phenyl-L-tyrosine hydrochloride (4-Phenoxyphenylalanine HCl) |
| Physical State | White to off-white crystalline solid |
| Acidity | Acidic in aqueous solution (due to HCl salt) |
| Primary Hazards | Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335) |
| RCRA Status | Non-Listed (Not P-listed or U-listed), but regulated as Characteristic Waste if mixed with solvents.[1][2][3] |
| Incompatibilities | Strong oxidizing agents (risk of exothermic reaction).[1] |
Pre-Disposal Safety Protocols
Before initiating disposal, the researcher must validate the state of the waste. The safety of the disposal stream depends on accurate segregation at the bench level.
A. Personal Protective Equipment (PPE)[3]
-
Respiratory: N95 or P100 particulate respirator if handling large quantities of dry powder outside a fume hood.
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness).
-
Ocular: ANSI Z87.1 compliant safety glasses with side shields.
B. Segregation Logic (The "Why")
-
Do Not Mix with Oxidizers: Amino acid derivatives can react vigorously with perchlorates, nitrates, or permanganates. Keep separate to prevent fire hazards in waste drums.
-
Do Not Mix with Strong Bases: Adding strong base (NaOH) to the HCl salt will liberate the free amine. While not typically explosive, this can generate heat and alter the solubility profile, potentially precipitating the solid in liquid waste lines.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Excess Powder or Spills)
Directive: Never dispose of solid O-Phenyl-L-tyrosine HCl in regular trash or down the sink.[1]
-
Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "O-Phenyl-L-tyrosine HCl" (99%+).[1]
-
Hazard Checkbox: Mark "Irritant" and "Toxic" (as a precaution for uncategorized pharmacological intermediates).
-
-
Aggregation: Place the sealed container into the laboratory’s Solid Chemical Waste Drum intended for incineration.
Scenario B: Aqueous Liquid Waste (Buffers/Mother Liquors)
Directive: Do not pour down the drain.[3] The aromatic ether linkage is resistant to biodegradation in municipal water treatment.
-
pH Check: Verify the pH of the solution. If highly acidic (pH < 2) due to the HCl salt, do not neutralize manually unless your facility has a specific elementary neutralization permit.
-
Collection: Pour into the Aqueous Waste Carboy .
-
Note: If the solution contains heavy metals (e.g., from copper-catalyzed click chemistry), it must go into a separate "Aqueous Heavy Metal" stream.[1]
-
Scenario C: Organic Liquid Waste (HPLC Effluent/Reaction Mixtures)
-
Solvent Identification: Determine the carrier solvent.
-
Halogenated: (e.g., DCM, Chloroform)
Halogenated Waste Stream . -
Non-Halogenated: (e.g., Methanol, DMSO, DMF)
Non-Halogenated Waste Stream .[1]
-
-
Labeling: List "O-Phenyl-L-tyrosine HCl" as a trace contaminant (<1%) on the waste tag.
Disposal Decision Matrix
The following logic flow ensures compliance with EPA standards and minimizes environmental impact.
Figure 1: Decision tree for the segregation of O-Phenyl-L-tyrosine HCl waste streams based on physical state and solvent composition.
Emergency Procedures (Spill Response)
In the event of a benchtop spill, immediate action prevents contamination spread.
-
Assess: If the spill is >50g or outside a fume hood, evacuate the immediate area.
-
PPE Up: Wear double nitrile gloves, lab coat, and safety goggles.
-
Dry Spill:
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel to dampen, then scoop into a disposal bag.
-
Clean surface with soap and water.[4]
-
-
Wet Spill:
-
Absorb with vermiculite or standard spill pads.
-
Place absorbent materials into the Solid Chemical Waste bin.
-
References & Regulatory Grounding[1][3][5][6][7]
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[5][6] Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: L-Tyrosine and Derivatives. (General Hazard Class Reference). Retrieved from
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
-
Fisher Scientific. Safety Data Sheet: 4-Phenoxyphenylalanine. Retrieved from
Sources
- 1. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 2. Hazardous Waste: EPA U-List Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. isotope.com [isotope.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Removal of Saccharin and Its Salts From the Lists of Hazardous Constituents, Hazardous Wastes, and Hazardous Substances [federalregister.gov]
Personal protective equipment for handling O-Phenyl-L-tyrosine HCl
Senior Application Scientist Note: This guide deviates from standard safety data sheets (SDS) by focusing on the operational reality of handling O-Phenyl-L-tyrosine HCl (CAS: 150351-64-7).[1] As a non-standard amino acid hydrochloride, this compound presents a dual challenge: the biological activity of a tyrosine mimetic and the physicochemical aggression of an acidic salt. The protocols below are designed to protect both the researcher and the integrity of the compound.
PART 1: IMMEDIATE ACTION CARD
Compound: O-Phenyl-L-tyrosine hydrochloride CAS: 150351-64-7 Formula: C₁₅H₁₆ClNO₃ | MW: 293.75 g/mol [1][2]
| Critical Hazard | Immediate Response |
| Inhalation (Dust) | High Risk. Move to fresh air immediately.[1][3] Support respiration if compromised.[1][3][4][5][6][7] |
| Eye Contact | Acidic Irritant. Rinse for 15 min.[1][5] The HCl moiety causes rapid pH drop on ocular surface. |
| Skin Contact | Wash with soap/water.[1][4][5][6] Remove contaminated clothing to prevent secondary exposure.[1] |
| Spill (Solid) | Do NOT sweep dry.[1] Dampen with inert oil or use HEPA vacuum to prevent aerosolization.[1] |
PART 2: CHEMICAL PROFILE & HAZARD MECHANISTICS
To handle this compound safely, you must understand why it behaves the way it does.
1. The "HCl" Factor (Hydroscopicity & Acidity) Unlike free base amino acids, the hydrochloride salt form is inherently acidic and hygroscopic.
-
Mechanism: Upon contact with mucous membranes (lungs, eyes), the salt dissociates, releasing protons (
). This creates a localized acidic environment (pH < 2), causing immediate irritation or chemical burns depending on concentration. -
Operational Impact: You are not just handling a powder; you are handling a latent acid. Humidity control is vital to prevent the powder from clumping and degrading (hydrolysis).
2. The "O-Phenyl" Moiety (Lipophilicity) The addition of a phenyl ether group significantly increases the lipophilicity compared to native L-Tyrosine.[1]
-
Mechanism: Enhanced lipophilicity often correlates with increased membrane permeability. While specific toxicology is limited, structurally similar tyrosine analogs can act as false substrates for catecholamine pathways.
-
Operational Impact: Treat as a potential bioactive agent. Standard "dust masks" are insufficient; HEPA filtration is required.
PART 3: RISK ASSESSMENT & PPE MATRIX
Visualizing the Safety Logic Do not blindly apply PPE. Use this logic flow to determine the necessary protection level based on your specific manipulation.
Figure 1: Decision matrix for selecting Personal Protective Equipment based on the physical state of the reagent.
PPE Specifications Table
| Component | Specification | Rationale |
| Gloves | Nitrile (Min 0.11mm) | Latex is permeable to some organic salts.[1] Nitrile offers superior chemical resistance.[1] |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Primary control.[1] If weighing outside a hood, an N95 is the minimum requirement due to dust irritation. |
| Eye Protection | Chemical Goggles | Safety glasses have gaps.[1] Acidic dust can bypass glasses and react with eye moisture. |
PART 4: OPERATIONAL PROTOCOL (Weighing & Solubilization)
The Challenge: Weighing static-prone, hygroscopic solids without contaminating the balance or the user.
Step-by-Step Workflow:
-
Environmental Prep:
-
Check humidity.[1] If relative humidity >60%, the HCl salt will absorb moisture rapidly, altering the mass. Use a desiccated glove box if available for high-precision work.[1]
-
Static Control: Use an ionizing bar or anti-static gun. Amino acid salts are notorious for "jumping" due to static charge.[1]
-
-
The "Closed Transfer" Technique:
-
Solubilization Strategy:
-
Solvent: Water (acidic pH) or DMSO.
-
Order of Addition: Add the solid to the solvent, not vice versa. This prevents the formation of a "gum" at the bottom of the vessel which is difficult to dissolve.
-
Exotherm Check: While mild, the dissolution of HCl salts releases heat. For large quantities (>10g), cool the solvent vessel on ice.
-
Visualizing the Workflow
Figure 2: Sequential workflow for safe weighing and dissolution to minimize dust exposure and material loss.
PART 5: DISPOSAL & DECONTAMINATION
Waste Classification:
-
Primary Stream: Acidic Organic Waste.
-
Do NOT: Mix with bleach (hypochlorite). The HCl can react with bleach to release chlorine gas (
).[1]
Decontamination of Surfaces:
-
Dry Clean: Wipe powder with a dry paper towel first. Adding water immediately spreads the acid.
-
Neutralize: Spray area with 5% Sodium Bicarbonate (
). Wait for bubbling to cease (neutralization of HCl).[1] -
Wash: Rinse with water and ethanol.
References
-
AChemBlock. (2024).[1][8] O-Phenyl-L-tyrosine hydrochloride Safety Data Sheet (SDS).[1] Retrieved from [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6057 (L-Tyrosine).[1] (Used for read-across toxicity data of tyrosine derivatives).[1] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet for L-Tyrosine derivatives.[1][4][9] (General handling for amino acid hydrochlorides).[1] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance for Handling Acidic Salts.[1] Retrieved from [1]
Sources
- 1. L-チロシン-(フェニル-3,5-d2) 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. O-Phenyl-L-tyrosine hydrochloride 97% | CAS: 150351-64-7 | AChemBlock [achemblock.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdn.accentuate.io [cdn.accentuate.io]
- 7. carlroth.com [carlroth.com]
- 8. researchgate.net [researchgate.net]
- 9. L-酪氨酸-苯基-d4 ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
